2-Iminothiolane hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
thiolan-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS.ClH/c5-4-2-1-3-6-4;/h5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGUDZODTABURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)SC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524217 | |
| Record name | Thiolan-2-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-83-3 | |
| Record name | 2-Iminothiolane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 340007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004781833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4781-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiolan-2-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iminothiolane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iminothiolane hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W688HZV733 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-Iminothiolane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iminothiolane (B1205332) hydrochloride, commonly known as Traut's Reagent, is a versatile and widely utilized chemical tool in biochemistry and drug development.[1][2] It is a cyclic thioimidate that serves as a thiolating agent, primarily enabling the introduction of sulfhydryl (-SH) groups into biomolecules.[3][4] This modification is a cornerstone of various bioconjugation techniques, including protein crosslinking, labeling, and immobilization. This guide provides a comprehensive overview of the core mechanism of action of 2-iminothiolane hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Core Mechanism of Action
The primary mechanism of action of this compound involves the nucleophilic attack of a primary amine on the cyclic thioimidate ring. This reaction results in the opening of the ring and the formation of a stable amidine linkage, with the concomitant introduction of a free sulfhydryl group.[3][5] A key advantage of this reagent is that the newly formed amidine group preserves the positive charge of the original primary amine, thus minimizing significant alterations to the overall charge and isoelectric point of the modified protein.[3]
The reaction is most efficient in the pH range of 7 to 10.[6] While 2-iminothiolane can also react with hydroxyl and sulfhydryl groups, its reactivity towards primary amines is significantly higher, making it a highly specific tool for targeting lysine (B10760008) residues and N-termini of proteins.[3][7]
A noteworthy aspect of the reaction is the stability of the initially formed thiol adduct. This intermediate can undergo a subsequent intramolecular cyclization, leading to the formation of an N-substituted 2-iminothiolane and the release of ammonia. This side reaction is influenced by the pKa of the reacting amine and the temperature.[6]
Quantitative Data
The following tables summarize key quantitative data related to the reaction of this compound.
| Parameter | Value | Conditions | Reference |
| Optimal pH range for reaction with primary amines | 7.0 - 10.0 | [6] | |
| Half-life of 2-iminothiolane hydrolysis | ~1 hour | 50mM triethanolamine (B1662121) buffer, pH 8 | [3] |
| Half-life of reaction with primary amines (20mM glycine) | ~5 minutes | 50mM triethanolamine buffer, pH 8 | [3] |
Table 1: Reaction Conditions and Stability of this compound
| Amine Source (pKa) | Half-life of Thiol Adduct at 23°C (hours) | Half-life of Thiol Adduct at 0°C (hours) |
| α-amino groups in peptides (~8) | 0.3 - 3 | 1 - 44 |
| Benzylamine, ethanolamine, lysine residues in proteins (~9.5) | Slower decay than low pKa amines | Slower decay than low pKa amines |
Table 2: Stability of the 4-Mercaptobutyramidine Thiol Adduct at pH 8[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Thiolation of a Protein using this compound
This protocol describes the general procedure for introducing sulfhydryl groups onto a protein.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
This compound (Traut's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0, containing 5 mM EDTA
-
Desalting spin columns (e.g., with a molecular weight cutoff of >6,000 Da)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) for sulfhydryl quantification
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris). The presence of EDTA is crucial to chelate metal ions that can catalyze the oxidation of the newly introduced sulfhydryl groups.[3]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 2 mg/mL, which is approximately 14 mM) in the Reaction Buffer.[3]
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the protein solution. For example, to modify an IgG at 10 mg/mL (approximately 67 µM) with a 10-fold molar excess, add 48 µL of a 14 mM 2-iminothiolane solution to each 1 mL of the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3]
-
Purification: Remove excess, unreacted 2-iminothiolane and byproducts by buffer exchange using a desalting spin column.
-
Equilibrate the desalting column by washing it three times with the Reaction Buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging at approximately 1,000 x g for 1-2 minutes.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column at 1,000 x g for 2 minutes to collect the thiolated protein.[8]
-
-
Quantification of Thiolation: Determine the number of incorporated sulfhydryl groups using Ellman's assay (see Protocol 2).
Protocol 2: Quantification of Introduced Sulfhydryl Groups using Ellman's Assay
This protocol allows for the colorimetric quantification of free sulfhydryl groups.
Materials:
-
Thiolated protein sample from Protocol 1
-
Ellman's Reagent (DTNB)
-
Assay Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer.
-
Prepare Cysteine Standards (for standard curve method):
-
Prepare a 1.5 mM stock solution of cysteine hydrochloride in Assay Buffer.
-
Perform serial dilutions to create a standard curve ranging from 0 to 1.5 mM.
-
-
Assay:
-
In a microplate well or a cuvette, add 50 µL of the DTNB solution to 250 µL of the thiolated protein sample or cysteine standard.
-
For a blank, add 50 µL of the DTNB solution to 250 µL of the Assay Buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation:
-
Standard Curve Method: Subtract the absorbance of the blank from the standards and the sample. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of sulfhydryl groups in the sample from the standard curve.
-
Extinction Coefficient Method: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l), where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹ at 412 nm and l is the path length in cm.
-
Visualizations
Chemical Reaction Mechanism
References
- 1. UBC BIOMOD 2016 [biomod2016.gitlab.io]
- 2. cellmosaic.com [cellmosaic.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2-Iminothiolane: a reagent for the introduction of sulphydryl groups into oligosaccharides derived from asparagine-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Conjugation [labome.com]
- 6. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of polysaccharides with 2-iminothiolane and its uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
chemical properties of Traut's reagent
An In-depth Technical Guide to the Chemical Properties of Traut's Reagent (2-Iminothiolane)
Introduction
Traut's reagent, chemically known as 2-Iminothiolane hydrochloride (2-IT), is a cyclic thioimidate compound widely utilized in biochemistry and drug development.[1][2] Its primary function is to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH₂).[1][3] This process, known as thiolation, is a cornerstone of bioconjugation, enabling the labeling, cross-linking, and immobilization of proteins, peptides, and other biomolecules.[3][4] A key advantage of Traut's reagent is its ability to add the reactive sulfhydryl group while preserving the charge of the original amino group, thus minimizing disruptions to the protein's native structure and function.[3][5] This guide provides a comprehensive overview of its chemical properties, quantitative data, and detailed experimental protocols for its application.
Core Chemical Properties
Structure and Nomenclature
Traut's reagent is a five-membered heterocyclic compound.[6] The commercially available form is typically the hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[2][7]
-
Synonyms : Traut's Reagent, 2-IT, Dihydro-2(3H)-thiophenimine hydrochloride[7][8]
-
Molecular Formula : C₄H₈ClNS[5]
Reactivity and Specificity
The utility of Traut's reagent stems from its specific and efficient reactivity with primary amines.[3]
-
Primary Amine Reaction : It reacts spontaneously with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, within a pH range of 7 to 10.[1][7][9] This reaction opens the cyclic ring to form a free sulfhydryl group at the end of a four-atom spacer arm.[7]
-
Charge Preservation : The reaction converts the primary amine into an amidine.[2][8] This new linkage retains a positive charge at physiological pH, mimicking the original protonated amine and thus reducing the likelihood of significant conformational changes in the protein.[3][8]
-
Hydroxyl Group Reaction : Traut's reagent can also react with aliphatic and phenolic hydroxyl groups, but this reaction is approximately 100 times slower than its reaction with amines and typically occurs at a high pH.[1][3][10] In the presence of primary amines and with reaction times of less than a few hours, the side reaction with hydroxyls is negligible.[1]
Solubility and Stability
Proper handling and storage are critical for the effective use of Traut's reagent.
-
Solubility : The reagent is highly soluble in water and aqueous buffers.[5][11] It is also soluble in other polar solvents like methanol (B129727) and DMSO.[10] A stock solution of 14 mM can be prepared by dissolving the reagent at 2 mg/mL in water or buffer.[1]
-
Storage : As a solid, Traut's reagent should be stored at 4°C under desiccating conditions.[1][3]
-
Solution Stability : It is recommended to prepare solutions of Traut's reagent immediately before use.[12] The reagent is most stable in acidic or neutral buffers that do not contain primary amines.[1] In solution, it undergoes hydrolysis, although this process is slow compared to its reaction with amines. For instance, in a pH 8 buffer, the half-life for hydrolysis is about one hour, whereas the half-life for its reaction with 20 mM glycine (B1666218) is approximately five minutes.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative properties and reaction parameters for Traut's reagent.
Table 1: Physicochemical Properties of Traut's Reagent
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 137.63 Da | [4][5][11] |
| Molecular Formula | C₄H₈ClNS | [5] |
| CAS Number | 4781-83-3 | [5][11] |
| Melting Point | 198–201 °C | [2] |
| Spacer Arm Length | 8.1 Å |[7][13] |
Table 2: Reaction Parameters and Kinetics
| Parameter | Recommended Value / Observation | Reference |
|---|---|---|
| Optimal Reaction pH | 7.0 - 10.0 | [4][7][9] |
| Typical Reaction Time | 1 hour at room temperature | [1][3] |
| Recommended Molar Excess | 2- to 20-fold over protein | [1][3] |
| Half-life of Hydrolysis (pH 8) | ~ 60 minutes | [1] |
| Half-life of Amine Reaction (pH 8) | ~ 5 minutes (with 20 mM glycine) |[1] |
Table 3: Spectroscopic Properties
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 248 nm | In 0.1 M HCl | [8][11] |
| Molar Extinction Coefficient (ε) | 8,840 M⁻¹cm⁻¹ | In 0.1 M HCl |[8][11] |
Reaction Mechanism and Experimental Protocols
The fundamental reaction involves the nucleophilic attack of a primary amine on the cyclic thioimidate, leading to ring opening and the formation of a sulfhydryl-containing amidine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Traut's Reagent | G-Biosciences [gbiosciences.com]
- 5. Traut's reagent, RNA-protein crosslinking (sulfhydryl addition) agent (CAS 4781-83-3) | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. covachem.com [covachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Traut's Reagent 500 mg (CAS 4781-83-3) - Traut's Reagent (2-Iminothiolane HCl) - ProteoChem [proteochem.com]
- 10. Traut’s reagent - Enamine [enamine.net]
- 11. Structure and properties of Traut's Reagent: | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Pierce™ Traut's Reagent (2-iminothiolane) - FAQs [thermofisher.com]
- 13. 제품 [insung.net]
The Chemistry and Application of 2-Iminothiolane in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iminothiolane (B1205332), commonly known as Traut's Reagent, is a versatile chemical tool extensively utilized in bioconjugation and drug development. Its primary function is the introduction of sulfhydryl (-SH) groups onto molecules containing primary amines, such as proteins, peptides, and other biomolecules. This process, known as thiolation, is a cornerstone of many bioconjugation strategies, enabling the covalent linkage of various moieties for applications ranging from antibody-drug conjugates (ADCs) to protein immobilization. This technical guide provides an in-depth exploration of the reaction between 2-iminothiolane and primary amines, including its mechanism, kinetics, and practical applications, supplemented with detailed experimental protocols and quantitative data.
Introduction to 2-Iminothiolane (Traut's Reagent)
2-Iminothiolane is a cyclic thioimidate compound that offers a straightforward and efficient method for introducing sulfhydryl groups.[1] A key advantage of using Traut's Reagent is that it largely preserves the original charge of the modified amine group, minimizing significant alterations to the biomolecule's overall pI.[2][3] The reagent reacts specifically with primary amines under mild pH conditions, making it highly suitable for modifying sensitive biological molecules.[2][4]
The Reaction with Primary Amines
The fundamental reaction involves the nucleophilic attack of a primary amine on the cyclic thioimidate ring of 2-iminothiolane. This leads to the opening of the ring and the formation of a stable amidine linkage, with the concurrent generation of a free sulfhydryl group.[1]
Reaction Mechanism and Influencing Factors
The reaction proceeds efficiently at a pH range of 7 to 9.[1][4] While it can also react with hydroxyl groups, the rate of reaction with amines is approximately 100 times faster, ensuring high specificity when primary amines are present.[2][4][5] The reaction is generally complete within an hour at room temperature.[4][6]
Several factors can influence the efficiency and outcome of the thiolation reaction:
-
pH: The optimal pH range is 7-9. Lower pH values can lead to slower reaction rates, while higher pH increases the risk of reaction with hydroxyl groups.[4]
-
Molar Excess of Reagent: The degree of thiolation can be controlled by adjusting the molar ratio of 2-iminothiolane to the target molecule.[4]
-
Presence of Chelating Agents: The inclusion of a chelating agent such as EDTA (2-5 mM) is recommended to prevent the oxidation of the newly formed sulfhydryl groups into disulfide bonds, which can be catalyzed by divalent metals.[2][4]
-
Buffer Composition: Buffers should be free of primary amines (e.g., Tris) to avoid competition with the target molecule. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are commonly used.[4]
Instability of the Initial Product and Side Reactions
It is crucial to note that the initially formed 4-mercaptobutyramidine (B48686) adduct can be unstable.[7] It can undergo a first-order decay process, leading to the loss of ammonia (B1221849) and the formation of an N-substituted 2-iminothiolane, which is a non-thiol product.[7][8] The rate of this decay is dependent on the pKa of the amine, pH, and temperature.[7][8] To prevent this, it is highly recommended to immediately use the generated sulfhydryl group in a subsequent reaction or to cap it, for instance, by forming a disulfide bond.[7]
Quantitative Data on Thiolation
The extent of thiolation is a critical parameter in bioconjugation, as it can affect the functionality of the modified molecule. The following table summarizes typical results for the thiolation of Immunoglobulin G (IgG), a common substrate in drug development.
| Molar Excess of 2-Iminothiolane (Reagent:Protein) | Resulting Sulfhydryl Groups per IgG | Potential Impact on Antibody Function | Reference |
| 10-fold | 3-7 | Minimal | [4][6] |
| 50-fold | ~20 (nearly all available primary amines) | Potential for adverse effects | [4][6] |
| 150-fold | Higher thiol incorporation, but may lead to issues | Not recommended, can negatively affect functionality | [6] |
Experimental Protocols
General Protocol for Protein Thiolation
This protocol provides a general guideline for the thiolation of a protein using 2-iminothiolane.
Materials:
-
Protein to be thiolated
-
2-Iminothiolane (Traut's Reagent)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 8.0)
-
EDTA
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in an amine-free buffer (e.g., PBS, pH 8.0) containing 2-5 mM EDTA.[2][4]
-
Reagent Preparation: Immediately before use, dissolve the 2-iminothiolane in the same buffer.
-
Reaction: Add a 2- to 20-fold molar excess of the dissolved 2-iminothiolane to the protein solution. The optimal molar excess should be determined empirically for each specific application.[2][4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[2][6]
-
Purification: Immediately after incubation, remove the excess reagent and byproducts using a desalting column or through dialysis against the desired buffer.[2]
-
Immediate Use: The thiolated protein is now ready for subsequent conjugation reactions. It is critical to use the generated sulfhydryl groups immediately to prevent their oxidation or conversion to a non-reactive species.[4][7]
Quantification of Introduced Sulfhydryl Groups
The number of introduced sulfhydryl groups can be quantified using Ellman's Reagent (DTNB).
Visualizing the Process
Reaction Mechanism
Caption: Reaction of 2-iminothiolane with a primary amine.
Experimental Workflow
Caption: General workflow for protein thiolation.
Applications in Drug Development and Research
The introduction of sulfhydryl groups via 2-iminothiolane is a critical step in numerous bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Thiolated antibodies can be conjugated to cytotoxic drugs.[9]
-
Immobilization: Proteins can be attached to solid supports for various assays or purification methods.[2]
-
Cross-linking: Introduction of sulfhydryl groups allows for the use of heterobifunctional cross-linkers to connect different molecules.[3]
-
Labeling: Thiolated biomolecules can be labeled with fluorescent dyes or other reporter molecules.[2]
Conclusion
The reaction of 2-iminothiolane with primary amines is a robust and highly effective method for introducing sulfhydryl groups into biomolecules. A thorough understanding of the reaction mechanism, optimal conditions, and potential side reactions is essential for its successful application. By following well-defined protocols and considering the stability of the resulting product, researchers and drug development professionals can effectively leverage this powerful tool for a wide range of bioconjugation applications.
References
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. covachem.com [covachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Traut’s reagent - Enamine [enamine.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Reactivity of 2-Iminothiolane (Traut's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iminothiolane (B1205332), commonly known as Traut's Reagent, is a versatile cyclic thioimidate compound extensively utilized in bioconjugation and chemical modification of biomolecules. Its primary function is the introduction of sulfhydryl (-SH) groups into molecules by reacting with primary amines. This guide provides a comprehensive overview of the structure, reactivity, and applications of 2-iminothiolane, with a focus on quantitative data and detailed experimental protocols relevant to researchers in drug development and life sciences.
Structure and Chemical Properties
2-Iminothiolane is the hydrochloride salt of thiolan-2-imine.[1][2] The presence of the imine group adjacent to the sulfur atom within the five-membered ring confers its reactivity towards primary amines.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-iminothiolane hydrochloride is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₇NS·HCl | [2] |
| Molecular Weight | 137.63 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 198–201 °C | [2] |
| Solubility in Water | 100 mg/mL | [2] |
| Spacer Arm Length | 8.1 Å | [4] |
Reactivity and Mechanism of Action
The utility of 2-iminothiolane lies in its ability to efficiently thiolate primary amines under mild conditions.[2]
Reaction with Primary Amines
2-Iminothiolane reacts with primary amines (-NH₂) at a pH range of 7-9 to form a stable amidine linkage, which preserves the positive charge of the original amino group.[4][5] This reaction results in the introduction of a free sulfhydryl (-SH) group at the end of a short spacer arm.[5] The reaction is typically complete in less than an hour at room temperature.[5]
The reaction mechanism proceeds through the nucleophilic attack of the primary amine on the carbon of the cyclic thioimidate, leading to ring opening and the formation of a 4-mercaptobutyramidine (B48686) derivative.
Figure 1. Reaction of 2-Iminothiolane with a primary amine.
Stability of the Thiol Adduct
It is crucial to note that the initially formed 4-mercaptobutyramidine adduct can be unstable under certain conditions.[1] It can undergo a first-order decay process to a non-thiol product, an N-substituted 2-iminothiolane, with the loss of ammonia.[1] The rate of this decay is dependent on the pKa of the original amine and the temperature.
Table 2: Half-life of the Thiol Adduct at pH 8 [1]
| Amine pKa | Temperature (°C) | Half-life (hours) |
| ~8 (α-amino groups in peptides) | 23 | 0.3 - 3 |
| ~8 (α-amino groups in peptides) | 0 | 1 - 44 |
| ~9.5 (lysine residues in proteins) | 23 | ~3 |
| ~9.5 (lysine residues in proteins) | 0 | ~44 |
To prevent this decay, it is recommended to immediately cap the newly introduced sulfhydryl group, for instance, by forming a disulfide bond or by acidifying the solution to pH 3-4.[1]
Reactivity with Other Functional Groups
While 2-iminothiolane shows high specificity for primary amines, it can also react with aliphatic and phenolic hydroxyl groups, particularly at high pH. However, this reaction is significantly slower (approximately 100-fold less) than the reaction with amino groups and is generally negligible when primary amines are present and reaction times are short.[5]
Experimental Protocols
General Protocol for Protein Thiolation
This protocol provides a general guideline for the thiolation of proteins using 2-iminothiolane.
Figure 2. General workflow for protein thiolation.
Materials:
-
Protein of interest
-
This compound (Traut's Reagent)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 8.0)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Desalting column
-
Ellman's Reagent (DTNB) for sulfhydryl quantification
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in an amine-free buffer at pH 8.0. It is recommended to include 2-5 mM EDTA in the buffer to chelate any divalent metals, which can catalyze the oxidation of sulfhydryl groups to form disulfide bonds.[5]
-
Reagent Preparation: Prepare a stock solution of 2-iminothiolane in water or the reaction buffer. For example, a 2 mg/mL solution corresponds to approximately 14 mM.[5]
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of 2-iminothiolane to the protein solution. The optimal molar ratio depends on the protein size, concentration, and the desired level of thiolation. For instance, a 10-fold molar excess is often sufficient for modifying IgG molecules to introduce 3-7 sulfhydryl groups per antibody.[5]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[5]
-
Purification: Remove excess 2-iminothiolane and byproducts from the thiolated protein using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[5]
-
Quantification: Determine the number of incorporated sulfhydryl groups using a standard method such as the Ellman's Reagent assay.
Protocol for Polysaccharide Thiolation
2-Iminothiolane can also be used to introduce sulfhydryl groups into polysaccharides by reacting with their hydroxyl groups, typically at a higher pH.[6]
Materials:
-
Polysaccharide
-
This compound
-
High pH buffer (e.g., 20 mM sodium borate (B1201080) buffer, pH 10)[5]
-
(Optional) 4,4'-dithiodipyridine for in-situ formation of pyridyl disulfide groups
-
Dialysis tubing or size-exclusion chromatography media for purification
Procedure:
-
Dissolve the polysaccharide in a high pH buffer, such as 20 mM sodium borax (B76245) buffer at pH 10.[5]
-
Add 2-iminothiolane to the polysaccharide solution. The concentration will need to be optimized for the specific polysaccharide.
-
(Optional) For direct introduction of a reactive disulfide, the reaction can be carried out in the presence of 4,4'-dithiodipyridine.[6]
-
Incubate the reaction mixture. Reaction times and temperatures will need to be optimized.
-
Purify the thiolated polysaccharide from excess reagents by dialysis or size-exclusion chromatography.
Applications in Drug Development and Research
The ability to introduce reactive sulfhydryl groups makes 2-iminothiolane a valuable tool in various research and development areas.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
A primary application of 2-iminothiolane is in the preparation of bioconjugates.[7] Thiolated proteins or antibodies can be subsequently reacted with maleimide- or haloacetyl-activated molecules, such as cytotoxic drugs, to form stable thioether bonds in ADCs.[7]
Figure 3. Logical flow for Antibody-Drug Conjugate (ADC) formation.
Protein Cross-linking
The introduced sulfhydryl groups can be used for intra- or intermolecular protein cross-linking studies. This can be achieved through disulfide bond formation (oxidation of two thiols) or by using bifunctional cross-linkers that react with sulfhydryl groups.
Immobilization of Biomolecules
Thiolated biomolecules can be immobilized onto solid supports, such as gold surfaces or chromatography resins, that have been functionalized with thiol-reactive groups. This is useful for creating biosensors, affinity chromatography columns, and other diagnostic tools.[8]
Conclusion
2-Iminothiolane is a powerful and widely used reagent for introducing sulfhydryl groups into biomolecules. Its high reactivity with primary amines under mild conditions, coupled with the preservation of the original charge, makes it an invaluable tool in bioconjugation, drug development, and various research applications. A thorough understanding of its reactivity, particularly the stability of the initial thiol adduct, is essential for its successful application. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize 2-iminothiolane in their work.
References
- 1. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. rawpeg.com [rawpeg.com]
- 4. covachem.com [covachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Activation of polysaccharides with 2-iminothiolane and its uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Free Thiol on Protein Adsorption to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Traut's reagent in aqueous solutions
An In-depth Technical Guide to the Stability of Traut's Reagent in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traut's reagent, chemically known as 2-iminothiolane (B1205332) (2-IT), is a cyclic thioimidate widely employed in bioconjugation and molecular biology.[1][2] Its primary function is to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH2), such as the lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[3][4] This thiolation process is a cornerstone of many research and development applications, including protein crosslinking, antibody-drug conjugation, and the immobilization of biomolecules onto surfaces.[5][6][7]
A key advantage of Traut's reagent is that the resulting amidine linkage preserves the positive charge of the original amino group, thus minimizing disturbances to the protein's native isoelectric point and structure.[6][7] However, the efficacy and reproducibility of these applications are critically dependent on the stability of the reagent and its reaction products in aqueous environments. This guide provides a comprehensive technical overview of the stability profile of Traut's reagent, summarizing key quantitative data, outlining experimental protocols, and offering best practices for its use.
Chemical Properties and Reaction Mechanism
Traut's reagent reacts efficiently with primary amines in a single step at a pH range of 7 to 10.[2][3] The reaction involves the nucleophilic attack of the amine on the cyclic thioimidate, leading to the opening of the five-membered ring and the formation of a 4-mercaptobutyramidine (B48686) group, which contains a free sulfhydryl.[1]
While the primary target is amino groups, reactions with aliphatic and phenolic hydroxyl groups can also occur, particularly at high pH, though the rate is approximately 100-fold slower than with amines.[3][8]
| Property | Value | Reference |
| Alternative Names | 2-Iminothiolane, 2-IT, 2-Thiolanimine | [1][9] |
| Molecular Formula | C₄H₇NS·HCl | [9] |
| Molecular Weight | 137.63 g/mol | [9] |
| CAS Number | 4781-83-3 | [9] |
| Solubility | Soluble in water (100 mg/mL) and aqueous buffers | [1][7] |
| Recommended Storage | 4°C with desiccant | [3][9] |
| Optimal Reaction pH | 7 - 9 | [1][3] |
Stability in Aqueous Solutions: Two Critical Pathways
The is governed by two principal degradation pathways: the hydrolysis of the unreacted reagent itself and the instability of the thiol-containing product formed after reaction with an amine. Understanding both is crucial for successful and reproducible experimental outcomes.
Pathway 1: Hydrolysis of Unreacted 2-Iminothiolane
In aqueous solution, the cyclic thioimidate ring of Traut's reagent is susceptible to hydrolysis. While the reagent is very stable in acidic or neutral buffers that are free of primary amines, the rate of hydrolysis increases with time and pH.[3][10] This hydrolysis competes with the desired thiolation reaction.
Quantitative data on the hydrolysis of the parent 2-iminothiolane is limited, but studies on its derivatives have shown that approximately 33% hydrolysis can occur over 12 hours in a phosphate (B84403) buffer at pH 7.4.[11] This underscores the strong recommendation to always prepare solutions of Traut's reagent immediately before use.[10] Storing the reagent in solution is not advised as hydrolysis will inevitably occur over time.[10]
Pathway 2: Instability of the 4-Mercaptobutyramidine Adduct
A frequently overlooked aspect of using Traut's reagent is the instability of the initial thiol adduct formed upon its reaction with a primary amine. This adduct, a 4-mercaptobutyramidine, can undergo an intramolecular cyclization to form a non-thiol product, an N-substituted 2-iminothiolane, with the concurrent loss of ammonia.[12][13] This reaction effectively reverses the intended modification, resulting in the loss of the desired reactive sulfhydryl group.
The rate of this decay is highly dependent on pH, temperature, and the pKa of the original amine.[12] The thiol adduct is notably more stable at an acidic pH of 3 to 4.[12][14]
Quantitative Stability Data
The following table summarizes the reported half-lives for the decay of the 4-mercaptobutyramidine adduct. This data highlights the significant impact of temperature and the chemical nature of the amine on the stability of the introduced sulfhydryl group.
| Amine Type | Temperature | pH | Half-life (t½) | Reference |
| Low pKa (~8), e.g., α-amino groups in peptides | 23 °C | 8.0 | 0.3 - 3 hours | [12] |
| Low pKa (~8), e.g., α-amino groups in peptides | 0 °C | 8.0 | 1 - 44 hours | [12] |
| High pKa (~9.5), e.g., lysine residues, benzylamine | 23 °C | 8.0 | ~3 hours | [12] |
| High pKa (~9.5), e.g., lysine residues, benzylamine | 0 °C | 8.0 | ~44 hours | [12] |
Factors Influencing Stability and Reaction Efficiency
Experimental Protocols
General Protocol for Thiolation of Proteins
This protocol is a generalized procedure for introducing sulfhydryl groups onto a protein, such as an antibody.[3][8]
-
Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate Buffered Saline (PBS) or 0.1 M borate (B1201080) buffer, adjusted to pH 8.0. The buffer must be free of primary amines.[3] For optimal stability of the resulting sulfhydryl groups, degas the buffer and supplement it with 2-5 mM EDTA to chelate divalent metals that can catalyze oxidation.[3][8]
-
Protein Preparation: Dissolve the protein to be modified in the prepared reaction buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein is in an incompatible buffer (like Tris), exchange it into the reaction buffer using a desalting column.[8]
-
Traut's Reagent Solution Preparation: Immediately before use, dissolve Traut's reagent powder in the reaction buffer or water to create a stock solution. A 2 mg/mL solution corresponds to approximately 14 mM.[3]
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of the Traut's reagent solution to the protein solution.[3][8] The optimal ratio depends on the protein and the desired level of modification and should be optimized. For a typical IgG antibody, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryls per molecule.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3][8]
-
Removal of Excess Reagent: Immediately following incubation, remove the unreacted Traut's reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the reaction buffer (containing EDTA).[3]
-
Immediate Use: The thiolated protein is now ready for downstream applications. Due to the instability of the adduct, it is critical to proceed to the next step (e.g., conjugation to a maleimide-activated molecule) without delay.[12]
Quantification of Sulfhydryl Groups with Ellman's Reagent
The number of sulfhydryl groups introduced can be quantified using Ellman's Reagent (DTNB).
-
Reagent Preparation: Prepare a 4 mg/mL solution of Ellman's Reagent in 0.1 M sodium phosphate buffer, pH 7.2.
-
Assay:
-
Add 50 µL of the Ellman's Reagent solution to 2.5 mL of the reaction buffer in a cuvette.
-
Measure the absorbance at 412 nm to establish a baseline.
-
Add 250 µL of the thiolated protein sample to the cuvette, mix well, and incubate for 2 minutes.
-
Measure the final absorbance at 412 nm.
-
-
Calculation: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.
Summary and Best Practices
The successful use of Traut's reagent hinges on managing its stability and the stability of its reaction products.
-
Storage: Store the solid reagent, as supplied, at 4°C under desiccating conditions.[3][9] The solid is stable for at least one year under these conditions.[10]
-
Solution Preparation: Always prepare aqueous solutions of Traut's reagent immediately prior to use to minimize hydrolysis.[10] Do not store the reagent in solution.
-
Reaction Conditions: Perform thiolation reactions in amine-free buffers (e.g., PBS, Borate) at a pH between 7 and 9.[3] Include 2-5 mM EDTA to prevent oxidative disulfide formation.[3]
-
Post-Reaction Handling: The thiol adduct formed is unstable at neutral or alkaline pH.[12][13] For maximum efficiency, use the thiolated molecule in the subsequent reaction step immediately after removing excess Traut's reagent.
-
Stabilization: If immediate use is not possible, the thiol adduct can be temporarily stabilized by acidifying the solution to a pH between 3 and 5.[12]
By adhering to these principles, researchers, scientists, and drug development professionals can effectively leverage the power of Traut's reagent for robust and reproducible bioconjugation.
References
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. covachem.com [covachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Structure and properties of Traut's Reagent: | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Pierce™ Traut's Reagent (2-iminothiolane) - FAQs [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2-Iminothiolane Hydrochloride: A Technical Guide to a Versatile Thiolating Reagent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-iminothiolane (B1205332) hydrochloride, a pivotal reagent in bioconjugation and drug development. This document details its chemical properties, experimental protocols for its application, and the fundamental reaction mechanisms governing its utility.
Core Properties of 2-Iminothiolane Hydrochloride
This compound, commonly known as Traut's Reagent, is a water-soluble compound widely used for the introduction of sulfhydryl (-SH) groups into molecules by reacting with primary amines. This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the linkage of proteins, peptides, and other biomolecules.
| Property | Value | References |
| Molecular Formula | C₄H₈ClNS | [1][2] |
| Alternate Formula | C₄H₇NS·HCl | [3][4][5][6] |
| Molecular Weight | 137.63 g/mol | [2][5][6][7][8] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Melting Point | 198–201 °C | [7] |
| Solubility in Water | 100 mg/mL | [7] |
| CAS Number | 4781-83-3 | [1][3] |
Reaction Mechanism with Primary Amines
This compound reacts efficiently with primary amines at a pH range of 7 to 10.[4] The reaction involves the nucleophilic attack of the primary amine on the cyclic thioimidate, leading to the opening of the ring and the formation of an amidine linkage. This reaction introduces a free sulfhydryl group while preserving the positive charge of the original amine, which can be crucial for maintaining the native conformation and function of proteins.
However, the initially formed 4-mercaptobutyramidine (B48686) adduct can be unstable and may decay into a non-thiol product, an N-substituted 2-iminothiolane, with the loss of ammonia.[3] To prevent this, immediate capping of the newly introduced thiol group, for instance, through the formation of a disulfide bond, or acidification of the solution to a pH of 3 to 4 is recommended.[3]
Experimental Protocols
The following sections provide standardized protocols for the use of this compound in common laboratory applications.
Thiolation of Proteins
This protocol outlines the general steps for introducing sulfhydryl groups onto a protein using this compound.
Materials:
-
Protein to be modified
-
This compound (Traut's Reagent)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or 0.1M borate (B1201080) buffer, pH 8.0. The buffer must be free of primary amines.
-
EDTA (2-5 mM) to chelate divalent metals and prevent oxidation of sulfhydryls.
-
Quenching reagent (e.g., glycine)
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in the reaction buffer containing EDTA.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate amine-free buffer immediately before use.
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of this compound to the protein solution. The optimal molar ratio depends on the protein's size, concentration, and the desired level of thiolation and should be empirically determined.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the remaining 2-iminothiolane, such as glycine.
-
Purification: Immediately after the reaction, remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Note: The newly introduced sulfhydryl groups are susceptible to oxidation and can form disulfide bonds. It is crucial to either use them immediately in downstream applications (e.g., conjugation to a maleimide-activated molecule) or to protect them.
Preparation of Stock Solutions for In Vivo Experiments
For in vivo studies, this compound can be formulated in various solvent systems. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1:
-
Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation can achieve a solubility of at least 0.83 mg/mL.[1]
Protocol 2:
-
Prepare a solution of 20% SBE-β-CD in Saline.
-
Add 10% DMSO to 90% of the SBE-β-CD/Saline solution.
-
This can also achieve a solubility of at least 0.83 mg/mL.[1]
Protocol 3:
-
Add solvents in the following order: 10% DMSO and 90% Corn Oil.
-
This formulation can achieve a solubility of at least 0.83 mg/mL.[1]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizing Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: General workflow for the thiolation of proteins using this compound.
Caption: Reaction of 2-iminothiolane with a primary amine to introduce a sulfhydryl group.
Applications in Drug Development
This compound is a valuable tool in drug development, particularly in the creation of antibody-drug conjugates (ADCs). It serves as a lysine-thiolating agent, creating a linkage between a monoclonal antibody and a cytotoxic payload. This application highlights its importance in developing targeted cancer therapies. Furthermore, its ability to modify proteins and peptides makes it essential for creating bioconjugates for drug delivery systems and diagnostic applications. Its role in the synthesis of complex molecules helps to streamline the drug discovery process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. covachem.com [covachem.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 8. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
Methodological & Application
Application Notes and Protocols for Protein Thiolation using Traut's Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins to introduce sulfhydryl (-SH) groups using Traut's Reagent (2-iminothiolane). This process, known as thiolation, is a fundamental bioconjugation technique enabling the cross-linking, labeling, and immobilization of proteins for various applications in research and drug development.
Introduction
Traut's Reagent reacts specifically with primary amines (-NH2), such as the side chains of lysine (B10760008) residues and the N-terminus of a protein, to introduce a free sulfhydryl group. A key advantage of this reagent is that it preserves the original charge of the modified amino group, minimizing significant changes to the protein's isoelectric point.[1][2][3] The resulting sulfhydryl groups are highly reactive and can be targeted for conjugation with maleimides, iodoacetamides, or for disulfide bond formation, making this a versatile tool for creating protein conjugates, hydrogels, and for surface immobilization.[3][4]
Reaction Mechanism
Traut's Reagent, a cyclic thioimidate, undergoes a ring-opening reaction upon nucleophilic attack by a primary amine of the protein. This reaction forms a stable amidine linkage and exposes a terminal sulfhydryl group. The reaction is most efficient at a pH range of 7-9.[1][2][5]
Caption: Reaction of Traut's Reagent with a primary amine on a protein.
Experimental Protocols
This section outlines the detailed methodology for protein thiolation, including preparation, the thiolation reaction, and subsequent purification of the modified protein.
Materials
-
Protein of interest
-
Traut's Reagent (2-Iminothiolane HCl)
-
Reaction Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., Phosphate Buffered Saline (PBS), Borate buffer). A recommended buffer is 50 mM triethanolamine, 50 mM KCl, 1 mM MgCl2, pH 8.0.[1]
-
Chelating Agent: 2-5 mM EDTA to prevent oxidation of sulfhydryl groups.[1][2]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Optional: Ellman's Reagent for quantification of sulfhydryl groups.
Protocol for Protein Thiolation
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent Developments in Thiolated Polymeric Hydrogels for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Labeling Peptides with 2-Iminothiolane (Traut's Reagent)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent modification of peptides with 2-iminothiolane (B1205332), also known as Traut's Reagent. This process introduces a free sulfhydryl (-SH) group, a versatile functional handle for subsequent bioconjugation, cross-linking, or immobilization of peptides.
Introduction
2-Iminothiolane is a reagent that reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) in peptides and proteins. This reaction, known as thiolation, results in the introduction of a sulfhydryl group while preserving the original charge of the modified amine. The newly introduced thiol group can then be used for various downstream applications, such as conjugation to other molecules (e.g., antibodies, drugs, fluorescent probes), formation of disulfide bonds, or immobilization on a solid support.
A critical consideration when using 2-iminothiolane is the stability of the initially formed thiol adduct. This intermediate can undergo an intramolecular cyclization, leading to the formation of a non-thiol N-substituted 2-iminothiolane and the release of ammonia. This side reaction is more pronounced at neutral to alkaline pH. Therefore, it is recommended to either perform subsequent conjugation steps immediately or to cap the sulfhydryl group to prevent this unwanted reaction.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and the overall experimental workflow for peptide thiolation.
Caption: Reaction of a primary amine on a peptide with 2-iminothiolane.
Caption: Overall workflow for peptide thiolation and characterization.
Experimental Protocols
Materials and Reagents
-
Peptide of interest
-
2-Iminothiolane hydrochloride (Traut's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 8.0
-
Quenching Solution (optional): 1 M Dithiothreitol (DTT)
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), appropriate buffer (e.g., PBS, pH 7.2)
-
Quantification:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
DTNB Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
-
Protocol 1: Thiolation of the Peptide
-
Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare 2-Iminothiolane Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mg/mL.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the peptide solution.
-
Incubate: Gently mix and incubate the reaction mixture for 60 minutes at room temperature.
-
Quench the Reaction (Optional): To stop the reaction, a quenching reagent like DTT can be added. However, for most applications, immediate purification is preferred.
Protocol 2: Purification of the Thiolated Peptide
-
Equilibrate the SEC Column: Equilibrate the size-exclusion chromatography column with at least 3 column volumes of the desired purification buffer (e.g., PBS, pH 7.2).
-
Load the Sample: Carefully load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
Elute the Peptide: Elute the peptide with the purification buffer. The thiolated peptide will elute in the void volume or early fractions, while the smaller, unreacted 2-iminothiolane will be retained and elute later.
-
Collect Fractions: Collect fractions of an appropriate volume.
-
Monitor Elution: Monitor the protein/peptide concentration in the collected fractions by measuring the absorbance at 280 nm (if the peptide contains tryptophan or tyrosine residues).
-
Pool Fractions: Pool the fractions containing the purified thiolated peptide.
Protocol 3: Quantification of Sulfhydryl Groups (Ellman's Assay)
-
Prepare a Standard Curve:
-
Prepare a stock solution of a known thiol-containing standard (e.g., 1 mM cysteine) in the DTNB Reaction Buffer.
-
Create a series of dilutions of the standard in the DTNB Reaction Buffer (e.g., 0, 25, 50, 100, 150, 200 µM).
-
-
Prepare Ellman's Reagent Solution: Dissolve DTNB in the DTNB Reaction Buffer to a final concentration of 4 mg/mL.
-
Reaction Setup:
-
In separate microplate wells or cuvettes, add a known volume of each standard dilution and the purified thiolated peptide solution.
-
Add the DTNB Reaction Buffer to a final volume of, for example, 200 µL.
-
Add a small volume (e.g., 10 µL) of the Ellman's Reagent solution to each well/cuvette.
-
-
Incubate: Incubate the reactions for 15 minutes at room temperature, protected from light.
-
Measure Absorbance: Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
Calculate Sulfhydryl Concentration:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the line from the standard curve to determine the concentration of sulfhydryl groups in the thiolated peptide sample.
-
The degree of labeling can be calculated as the moles of sulfhydryl per mole of peptide.
-
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the thiolation and quantification experiments.
Table 1: Thiolation Reaction Parameters
| Parameter | Value |
| Peptide Concentration | 5 mg/mL |
| 2-Iminothiolane Molar Excess | 20-fold |
| Reaction Time | 60 minutes |
| Reaction Temperature | 25°C |
| Reaction pH | 8.0 |
Table 2: Example Data for Ellman's Assay Standard Curve
| Cysteine Concentration (µM) | Absorbance at 412 nm |
| 0 | 0.005 |
| 25 | 0.340 |
| 50 | 0.675 |
| 100 | 1.350 |
| 150 | 2.025 |
| 200 | 2.700 |
Table 3: Quantification of Thiolated Peptide
| Sample | Peptide Concentration (µM) | Absorbance at 412 nm | Calculated -SH Concentration (µM) | Moles of -SH per Mole of Peptide |
| Thiolated Peptide | 100 | 1.620 | 120 | 1.2 |
| Unmodified Peptide | 100 | 0.010 | ~0 | 0 |
Troubleshooting and Key Considerations
-
Instability of 2-Iminothiolane: Always prepare solutions of 2-iminothiolane immediately before use as it hydrolyzes in aqueous solutions.
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the peptide for reaction with 2-iminothiolane.
-
pH Control: The reaction is most efficient at pH 7-9. At lower pH, the reaction rate decreases, while at higher pH, the risk of side reactions increases.
-
Oxidation of Sulfhydryls: The newly introduced sulfhydryl groups are susceptible to oxidation, leading to the formation of disulfide bonds. The inclusion of a chelating agent like EDTA in the buffers can help minimize metal-catalyzed oxidation. Performing reactions in an oxygen-free environment can also be beneficial.
-
Immediate Downstream Processing: Due to the potential for the cyclization side reaction, it is best to use the purified thiolated peptide in the next step of your workflow as soon as possible.
Application Notes and Protocols for Traut's Reagent (2-Iminothiolane) Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the optimal conditions, buffers, and protocols for using Traut's reagent (2-iminothiolane) to introduce sulfhydryl (-SH) groups into proteins, peptides, and other molecules containing primary amines.
Introduction to Traut's Reagent
Traut's reagent, or 2-iminothiolane (B1205332), is a cyclic thioimidate compound used for thiolation. It reacts with primary amines (-NH₂) to introduce a sulfhydryl group while preserving the original charge of the modified amine.[1] This reaction is a cornerstone of bioconjugation chemistry, enabling the subsequent coupling of molecules through sulfhydryl-reactive chemistries, such as maleimide-based crosslinking.[2] The reaction is efficient and proceeds readily in aqueous solutions.[3]
Optimal Reaction Conditions
The efficiency of the thiolation reaction with Traut's reagent is highly dependent on the pH and the composition of the reaction buffer.
Optimal pH Range
The reaction between Traut's reagent and primary amines is most effective within a pH range of 7.0 to 9.0.[1][2][4][5] Some sources indicate the reaction can proceed efficiently up to pH 10.[6][7] At higher pH values, the reagent may also react with aliphatic and phenolic hydroxyl groups, but this reaction is approximately 100 times slower than the reaction with primary amines and is generally not significant when amines are present.[1][4]
Recommended Buffers and Additives
The choice of buffer is critical to prevent unintended reactions and ensure the stability of the newly introduced sulfhydryl groups. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the target molecule for reaction with Traut's reagent.[1]
Table 1: Recommended Buffers and Additives for Traut's Reagent Reactions
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Optimal pH | 7.0 - 9.0 (commonly pH 8.0) | Balances high reactivity with primary amines and minimizes side reactions. | [1][2][4] |
| Recommended Buffers | Phosphate Buffered Saline (PBS) | Physiologically relevant and amine-free. | [1] |
| Borate Buffer (e.g., 0.1 M, pH 8.0) | Effective amine-free buffer system in the optimal pH range. | [1] | |
| Triethanolamine Buffer (e.g., 50 mM, pH 8.0) | Specifically cited for modifying ribosomal proteins. | [1] | |
| HEPES, MOPS, Bicarbonate | Other non-amine buffers that can be used effectively. | ||
| Chelating Agent | 2-5 mM EDTA or DTPA | Essential for chelating divalent metal ions that can catalyze the oxidation of sulfhydryl groups to disulfides. | [1][4][8] |
Reagent Molar Excess and Stability
The degree of thiolation can be controlled by adjusting the molar ratio of Traut's reagent to the target molecule.
Table 2: Quantitative Parameters for Thiolation Reactions
| Parameter | Value/Range | Description | Citations |
| Molar Excess | 2- to 20-fold over protein | A 10-fold molar excess over an IgG antibody typically introduces 3-7 sulfhydryls. A 50-fold excess may modify nearly all available primary amines but could impact protein function. | [1][4] |
| Reaction Time | 1 hour | At room temperature, the reaction is generally complete within this timeframe. | [1][4][9] |
| Reagent Half-life (Hydrolysis) | ~1 hour (in 50 mM triethanolamine, pH 8) | The rate of hydrolysis is slow compared to the reaction with primary amines. | [1] |
| Reagent Half-life (Reaction) | ~5 minutes (with 20 mM glycine, pH 8) | Demonstrates the rapid reaction with primary amines. | [1] |
Important Consideration: The introduced sulfhydryl group can be unstable at neutral or alkaline pH (e.g., pH 7.8), potentially leading to cyclization and loss of the thiol.[10][11] The thiolated product is more stable at an acidic pH.[10][11] Therefore, it is crucial to use the thiolated molecule promptly in subsequent reactions or to store it under appropriate conditions.
Experimental Protocols
General Protocol for Thiolation of a Protein
This protocol provides a general workflow for introducing sulfhydryl groups onto a protein using Traut's reagent.
Materials:
-
Protein of interest
-
Traut's Reagent (2-iminothiolane∙HCl)
-
Reaction Buffer (e.g., PBS, 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
EDTA stock solution (e.g., 0.5 M)
-
Desalting column (e.g., SpinOut™ GT-600 or equivalent)[4]
-
Deionized water
Procedure:
-
Prepare Reaction Buffer: Prepare the desired non-amine buffer. Just before use, add EDTA to a final concentration of 2-5 mM.[1][4]
-
Prepare Protein Solution: Dissolve the protein in the prepared reaction buffer to a known concentration (e.g., 1-10 mg/mL). If the protein is already in a buffer containing amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.[4]
-
Prepare Traut's Reagent Stock Solution: Immediately before use, dissolve Traut's reagent in water or reaction buffer to create a stock solution (e.g., 2 mg/mL, which is approximately 14 mM).[1]
-
Initiate Thiolation Reaction: Add the desired molar excess (e.g., 2- to 20-fold) of the Traut's reagent stock solution to the protein solution.[1][4] Mix gently.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature.[1][4][9]
-
Remove Excess Reagent: Immediately following incubation, remove unreacted Traut's reagent and byproducts using a desalting column equilibrated with the reaction buffer (or a suitable buffer for the next step).[4] This step is critical to prevent interference in downstream applications.
-
Quantify Thiolation (Optional but Recommended): Determine the number of sulfhydryl groups introduced per protein molecule using Ellman's Reagent.[4]
-
Downstream Application: Use the freshly thiolated protein immediately in subsequent conjugation reactions.
Specific Protocol: Thiolation of IgG Antibody
This example details the modification of a typical IgG antibody.
Objective: To introduce 3-7 sulfhydryl groups per IgG molecule.
Materials:
-
IgG Antibody (MW ~150 kDa) at 10 mg/mL
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Traut's Reagent Stock: 14 mM (2 mg/mL) in water
-
Desalting Column
Procedure:
-
Prepare IgG: Ensure the antibody is in 1 mL of the Reaction Buffer at a concentration of 10 mg/mL. This corresponds to a concentration of approximately 66.7 µM.
-
Calculate Reagent Volume: To achieve a 10-fold molar excess, the final concentration of Traut's reagent should be 667 µM (0.667 mM).
-
Volume to add = (Final Concentration x Final Volume) / Stock Concentration
-
Volume to add = (0.667 mM x ~1 mL) / 14 mM ≈ 48 µL
-
-
React: Add 48 µL of the 14 mM Traut's reagent stock solution to the 1 mL of IgG solution. Mix gently by pipetting.
-
Incubate: Let the reaction stand for 1 hour at room temperature.
-
Purify: Purify the thiolated antibody using a desalting column equilibrated with a suitable buffer for your next application (e.g., a maleimide-coupling buffer).
Visualizations
Reaction Mechanism
The diagram below illustrates the reaction of Traut's reagent with a primary amine on a protein, resulting in the formation of an amidine linkage and the introduction of a free sulfhydryl group.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. covachem.com [covachem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. UBC BIOMOD 2016 [biomod2016.gitlab.io]
- 10. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Bioconjugates Using Traut's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traut's reagent, also known as 2-iminothiolane, is a valuable tool in bioconjugation for introducing sulfhydryl (-SH) groups into proteins and other molecules.[1][2] This process, known as thiolation, enables the covalent attachment of a wide range of molecules, including drugs, labels, and crosslinkers, to primary amine groups.[2][3][4] A key advantage of Traut's reagent is that it maintains the original charge of the modified amine, minimizing alterations to the protein's isoelectric point.[3][4] This document provides detailed protocols for the use of Traut's reagent in preparing bioconjugates, along with key quantitative data and visual workflows to guide researchers.
Reaction Mechanism
Traut's reagent reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) in a pH-dependent manner, typically between pH 7 and 9.[1][2][3] The cyclic thioimidate ring opens to form a stable amidine linkage, exposing a free sulfhydryl group.[1]
Caption: Reaction of Traut's reagent with a primary amine on a protein.
Quantitative Data Summary
The efficiency of thiolation with Traut's reagent is influenced by several factors, including the molar ratio of the reagent to the protein, the reaction buffer, pH, and incubation time. The following tables summarize key quantitative parameters.
Table 1: Recommended Molar Excess of Traut's Reagent
| Molar Excess of Traut's Reagent to Protein | Typical Application | Expected Level of Thiolation | Reference(s) |
| 2 to 20-fold | General protein thiolation | Dependent on protein size and desired modification level | [3][4] |
| 10-fold | Modification of IgG (10 mg/mL) | 3-7 sulfhydryl groups per antibody | [3] |
| 100-fold | Modification of antibodies for nanocarrier conjugation | High degree of thiolation | [5] |
Table 2: Reaction Conditions and Stability
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 7.0 - 9.0 | Optimal for reaction with primary amines. | [1][2][3] |
| Reaction Buffer | Non-amine buffers (e.g., PBS, Borate) | Buffers containing primary amines (e.g., Tris) can compete with the target protein. | [3] |
| Additives | 2-5 mM EDTA | Chelates divalent metals to prevent sulfhydryl oxidation. | [3][4] |
| Incubation Time | 1 hour | Generally sufficient for complete reaction at room temperature. | [3][4] |
| Reagent Stability in Solution | Prepare fresh | While more stable than some crosslinkers, hydrolysis occurs over time. Not recommended for storage in solution. | [6] |
| Storage of Powder | 4°C, desiccated | Guaranteed functional for 12 months from shipment if stored correctly. | [4][6] |
Experimental Protocols
Protocol 1: General Thiolation of a Protein
This protocol describes a general method for introducing sulfhydryl groups onto a protein using Traut's reagent.
Materials:
-
Protein to be modified
-
Traut's Reagent (2-iminothiolane HCl)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Borate Buffer, pH 8.0
-
EDTA solution (0.5 M, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Ellman's Reagent for sulfhydryl quantification (optional)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be thiolated in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add EDTA: Add EDTA to the protein solution to a final concentration of 2-5 mM to prevent oxidation of the newly formed sulfhydryl groups.[3][4]
-
Prepare Traut's Reagent Solution: Immediately before use, dissolve Traut's reagent in water or Reaction Buffer to a concentration of 2 mg/mL (approximately 14 mM).[3] It is not recommended to store Traut's reagent in solution.[6]
-
Initiate the Reaction: Add a 2- to 20-fold molar excess of the Traut's reagent solution to the protein solution.[3][4] The optimal molar ratio should be determined empirically for each specific protein and application.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature.[3][4]
-
Purification: Remove excess Traut's reagent and reaction byproducts using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[3]
-
Quantify Thiolation (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent.[3][4]
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol outlines the thiolation of an antibody as a first step in a two-step conjugation process to create an ADC.
Materials:
-
Monoclonal antibody (mAb)
-
Traut's Reagent (2-iminothiolane HCl)
-
Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[7]
-
Purification Buffer: 10 mM phosphate, 140 mM NaCl, pH 6.5[7]
-
Tangential Flow Filtration (TFF) system with a 10 kDa cutoff cassette or appropriate size-exclusion chromatography column
-
Maleimide-modified drug
Procedure:
-
Antibody Preparation: Prepare the mAb in Conjugation Buffer at a concentration of approximately 2.5 mg/mL.[7]
-
Traut's Reagent Addition: Add a calculated amount of freshly prepared Traut's reagent solution to the antibody solution. A molar excess should be optimized, but a starting point could be a 10 to 100-fold molar excess.[3][5][7]
-
Reaction: Stir the reaction mixture continuously for 1 hour at room temperature.[7]
-
Purification: Separate the thiolated antibody from excess reagent and byproducts using a TFF system with the Purification Buffer or a suitable size-exclusion column.[7]
-
Quantification of Thiolation: Determine the number of free thiols per antibody using a suitable method, such as reaction with 4,4'-dithiodipyridine (DTDP) and measuring the release of thiopyridine at 324 nm.[7]
-
Conjugation to Maleimide-Drug: Immediately add a 3-fold molar excess of the maleimide-modified drug (dissolved in a compatible solvent like DMSO) per thiol group to the purified thiolated antibody.[7]
-
Final Conjugation Reaction: Stir the mixture continuously for 1.5 hours at room temperature to form the stable thioether bond.[7]
-
Final Purification: Purify the resulting ADC using an appropriate chromatography method, such as cation exchange (CEX) chromatography, to remove unconjugated drug and antibody.[7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for bioconjugate preparation using Traut's reagent.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. rsc.org [rsc.org]
- 6. Pierce™ Traut's Reagent (2-iminothiolane) - FAQs [thermofisher.com]
- 7. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
Creating Thioether Linkages with 2-Iminothiolane Modified Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development. The creation of stable thioether linkages is a particularly robust method for conjugating proteins to other molecules, such as small molecule drugs, peptides, or other proteins. This document provides detailed application notes and protocols for the modification of proteins with 2-iminothiolane (B1205332) (Traut's Reagent) to introduce reactive sulfhydryl groups, which are subsequently used to form stable thioether bonds. This methodology is critical for the development of antibody-drug conjugates (ADCs), bi-specific antibodies, and other protein-based therapeutics and research tools.
Principle of the Method
The process involves two primary steps. First, the protein of interest is "thiolated" by reacting it with 2-iminothiolane. This reagent targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus, converting them into sulfhydryl-containing amidines. This reaction preserves the native charge of the protein. The newly introduced sulfhydryl (-SH) groups are then available to react with a sulfhydryl-reactive functional group, such as a maleimide (B117702), on a second molecule to form a stable thioether linkage.
Applications
The creation of thioether linkages via 2-iminothiolane modification has a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Bispecific Antibodies: Conjugating two different antibody fragments to create a molecule that can bind to two different targets simultaneously.[1][2]
-
Protein-Protein Conjugation: Creating novel fusion proteins or protein complexes with enhanced functionalities.[1]
-
Immobilization: Attaching proteins to solid supports for applications such as affinity chromatography or biosensors.
-
Labeling: Introducing fluorescent dyes, biotin, or other reporter molecules for detection and imaging.
Quantitative Data Summary
The efficiency of protein thiolation and subsequent conjugation can be influenced by several factors, including the molar ratio of 2-iminothiolane to the protein, reaction pH, and time. The following table summarizes typical quantitative data for the modification of a standard IgG antibody.
| Parameter | Value | Notes |
| Molar Excess of 2-Iminothiolane | 2- to 20-fold | A 10-fold molar excess is a common starting point for IgG molecules.[3][4] |
| Typical Sulfhydryl Groups Introduced per IgG | 3 - 7 | Using a 10-fold molar excess of 2-iminothiolane.[3] |
| Reaction pH | 7.0 - 9.0 | The reaction is efficient within this pH range.[3][4][5][6] A pH of 8.0 is commonly used.[3] |
| Reaction Time | 1 hour | At room temperature.[3][4] |
| Potential Side Reaction | Intramolecular cyclization | The initial thiol adduct can be unstable and revert to a non-thiol product.[7][8][9] Immediate use or capping of the thiol is recommended.[7] |
| Thioether Linkage Stability | High | Thioether bonds are generally more stable than disulfide bonds under physiological conditions.[10] |
Experimental Protocols
Protocol 1: Thiolation of Proteins using 2-Iminothiolane
This protocol describes the modification of a protein to introduce free sulfhydryl groups.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
2-Iminothiolane HCl (Traut's Reagent)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or 0.1 M Borate buffer, pH 8.0, containing 2-5 mM EDTA.[3] Note: The buffer must be free of primary amines.
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
Ellman's Reagent (DTNB) for sulfhydryl quantification (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
2-Iminothiolane Solution Preparation: Immediately before use, dissolve 2-iminothiolane HCl in water or Reaction Buffer to a concentration of 2 mg/mL (14 mM).[3]
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of the 2-iminothiolane solution to the protein solution.[3][4] For an IgG at 10 mg/mL, a 10-fold molar excess corresponds to adding approximately 46 µL of the 14 mM 2-iminothiolane solution per mL of protein solution.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3][4]
-
Purification: Immediately after incubation, remove excess 2-iminothiolane and reaction by-products using a desalting column equilibrated with Reaction Buffer.[3] This step is crucial to prevent further reactions and instability of the introduced thiol groups.
-
(Optional) Quantification of Sulfhydryl Groups: Determine the number of introduced sulfhydryl groups using Ellman's Reagent according to the manufacturer's protocol.
Protocol 2: Thioether Linkage Formation with a Maleimide-Activated Molecule
This protocol describes the conjugation of the thiolated protein to a molecule containing a maleimide group.
Materials:
-
Thiolated protein (from Protocol 1)
-
Maleimide-activated molecule (e.g., maleimide-activated drug, peptide, or linker)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5, containing 2-5 mM EDTA.
-
Quenching Reagent (e.g., Cysteine or N-ethylmaleimide)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Preparation of Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO) at a high concentration.
-
Conjugation Reaction: Immediately after purification, add the maleimide-activated molecule to the thiolated protein solution. The molar ratio of the maleimide-activated molecule to the protein will depend on the desired degree of labeling and should be optimized. A common starting point is a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as cysteine or N-ethylmaleimide in slight molar excess to the initial amount of the maleimide-activated molecule. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Purify the protein conjugate from unreacted molecules and by-products using an appropriate chromatography method such as SEC or IEX.[11] The choice of method will depend on the properties of the conjugate and the contaminants.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and functional assays.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction of a protein's primary amine with 2-iminothiolane and subsequent thioether formation.
Experimental Workflow
Caption: General workflow for creating thioether linkages with 2-iminothiolane modified proteins.
Logical Relationships in Thiolation and Conjugation
Caption: Factors influencing the process and outcomes of protein thioether conjugation.
Troubleshooting and Important Considerations
-
Instability of Thiolated Protein: The sulfhydryl groups introduced by 2-iminothiolane can be unstable and may undergo intramolecular cyclization, leading to a loss of the reactive thiol.[7][9] It is crucial to proceed with the conjugation step immediately after the purification of the thiolated protein.
-
Oxidation of Sulfhydryl Groups: Sulfhydryl groups are susceptible to oxidation, which can lead to the formation of disulfide bonds. The inclusion of a chelating agent like EDTA in all buffers helps to prevent metal-catalyzed oxidation.[3]
-
Control of Thiolation Level: The degree of thiolation can be controlled by adjusting the molar excess of 2-iminothiolane.[3] Excessive modification can potentially impact the protein's structure and function.[3][9] Optimization of the molar ratio is recommended for each specific protein.
-
Purity of Reagents and Protein: High purity of the protein and reagents is essential for achieving high conjugation efficiency and minimizing side reactions.
-
Maleimide Hydrolysis: Maleimide groups can hydrolyze at neutral to high pH. Therefore, the conjugation reaction is typically performed at a pH between 6.5 and 7.5.
By following these detailed protocols and considering the key factors, researchers can successfully generate stable thioether-linked protein conjugates for a wide array of applications in both basic research and therapeutic development.
References
- 1. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. 제품 [insung.net]
- 6. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 7. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
Preparing and Storing 2-Iminothiolane Stock Solutions: A Detailed Guide for Researchers
Abstract
This application note provides detailed protocols for the preparation, storage, and use of 2-iminothiolane (B1205332) (Traut's Reagent) stock solutions. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent for introducing sulfhydryl groups into proteins, peptides, and other amine-containing molecules. The following sections offer comprehensive guidance on solvent selection, concentration, stability, and quality control measures to ensure reliable and reproducible results in bioconjugation and other applications.
Introduction
2-Iminothiolane, commonly known as Traut's Reagent, is a cyclic thioimidate that reacts efficiently with primary amines at physiological to slightly alkaline pH (7-9) to introduce a free sulfhydryl (-SH) group.[1][2] This reaction is advantageous as it preserves the original charge of the modified amine.[1] The introduced sulfhydryl groups are then available for a variety of downstream applications, including the formation of stable thioether bonds with maleimide-activated molecules, disulfide bond formation, and immobilization onto surfaces.[3] Proper preparation and handling of 2-iminothiolane stock solutions are critical for successful and reproducible thiolation of target molecules.
Preparing 2-Iminothiolane Stock Solutions
The preparation of 2-iminothiolane stock solutions requires careful consideration of the solvent and desired concentration. Due to the reagent's susceptibility to hydrolysis, it is generally recommended to prepare solutions fresh before each use. However, for immediate use within a short timeframe, stock solutions can be prepared and stored under specific conditions.
Recommended Solvents and Solubility
2-Iminothiolane hydrochloride is readily soluble in aqueous buffers and some organic solvents. The choice of solvent depends on the specific application and the solubility of the molecule to be modified.
| Solvent | Maximum Solubility | Notes |
| Water | 100 mg/mL (726.59 mM) | May require sonication to fully dissolve. |
| Dimethyl Sulfoxide (DMSO) | 14.29 mg/mL (103.83 mM) | Requires sonication and warming to 60°C. Use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Methanol | Not specified, but used in protocols | Used for modifying some molecules.[4] |
Protocol for Preparing an Aqueous Stock Solution
This protocol describes the preparation of a 14 mM aqueous stock solution of 2-iminothiolane.
Materials:
-
This compound (Traut's Reagent)
-
High-purity water or a suitable non-amine containing buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For a 1 mL of 14 mM stock solution, this is approximately 2 mg.
-
Add the appropriate volume of water or buffer to the reagent.
-
Vortex the solution until the reagent is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
The stock solution is now ready for immediate use.
Storage and Stability of Stock Solutions
While freshly prepared solutions are ideal, short-term storage is possible under specific conditions. The primary concern with storing 2-iminothiolane solutions is hydrolysis, which can inactivate the reagent.
Hydrolysis and Stability
The half-life of 2-iminothiolane hydrolysis in a 50mM triethanolamine (B1662121) buffer at pH 8 is approximately one hour. This is significantly slower than its reaction with primary amines, which has a half-life of about five minutes in the presence of 20mM glycine (B1666218) under the same conditions. The rate of hydrolysis is influenced by pH and temperature, with stability being greater at acidic pH.
A study monitoring the hydrolysis of a related iminiumthiolactone derivative by ¹H NMR spectroscopy in PBS at pH 7.4 showed 33% hydrolysis over 12 hours at room temperature.[4] This hydrolysis was effectively suppressed when the solution was stored at 2°C.[4]
Recommended Storage Conditions
If a stock solution cannot be used immediately, the following storage conditions are recommended:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C (as powder) | 12 months | Store with a desiccant.[2] |
It is crucial to note that storing 2-iminothiolane in solution is not generally recommended by all manufacturers due to inevitable hydrolysis.
Application Protocol: Thiolation of a Protein (e.g., IgG)
This protocol provides a general procedure for the thiolation of a protein using a 2-iminothiolane stock solution. The molar excess of the reagent can be adjusted to control the degree of thiolation. For example, a 10-fold molar excess of Traut's Reagent over IgG is reported to introduce 3-7 sulfhydryl groups per antibody.
Materials:
-
Protein solution (e.g., IgG) in a non-amine buffer (e.g., PBS, pH 8.0)
-
Freshly prepared 14 mM 2-iminothiolane stock solution
-
EDTA solution (e.g., 0.5 M)
-
Desalting column
-
Reaction buffer (non-amine, pH 7.2-8.0) containing 5 mM EDTA
Procedure:
-
Prepare the protein solution in the reaction buffer. The buffer must be free of primary amines.
-
Add EDTA to the protein solution to a final concentration of 2-5 mM. EDTA chelates divalent metals that can catalyze the oxidation of the newly introduced sulfhydryl groups.[5]
-
Add the desired molar excess of the 2-iminothiolane stock solution to the protein solution. For a 10 mg/mL IgG solution, a 10-fold molar excess would involve adding approximately 46 µL of a 14 mM stock solution per mL of protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature.[2] Some studies suggest that performing the reaction on ice can reduce the risk of the introduced sulfhydryl group cyclizing back to an inactive form.[1]
-
Immediately after incubation, remove the excess 2-iminothiolane and by-products using a desalting column equilibrated with the reaction buffer.
-
The thiolated protein is now ready for downstream applications or quantification of sulfhydryl groups.
Quality Control: Quantification of Introduced Sulfhydryl Groups
It is essential to quantify the number of sulfhydryl groups introduced to ensure the success of the thiolation reaction and for stoichiometric calculations in subsequent conjugation steps. The most common method for this is the Ellman's Reagent assay.
Ellman's Reagent Assay Protocol
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[6][7]
Materials:
-
Thiolated protein sample
-
Ellman's Reagent solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)[6]
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[6]
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of a sulfhydryl standard (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Dilute the thiolated protein sample in the Reaction Buffer.
-
Reaction: For each standard and sample, mix a specific volume of the solution with the Ellman's Reagent solution. A common protocol involves adding 50 µL of Ellman's Reagent solution to 1.25 mL of the diluted sample or standard.[6]
-
Incubation: Incubate the reactions at room temperature for 15 minutes.[6][7]
-
Measurement: Measure the absorbance of each sample and standard at 412 nm.
-
Calculation:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of sulfhydryl groups in the protein sample from the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[6][8]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low thiolation efficiency | Inactive 2-iminothiolane due to hydrolysis. | Prepare a fresh stock solution of 2-iminothiolane immediately before use. |
| pH of the reaction buffer is too low. | Ensure the reaction buffer is within the optimal pH range of 7-9.[2] | |
| Presence of primary amines in the buffer. | Use a non-amine containing buffer such as PBS or borate (B1201080) buffer. | |
| Protein precipitation | High concentration of 2-iminothiolane or organic solvent. | Optimize the molar excess of the reagent. If using DMSO, ensure the final concentration in the reaction mixture is low. |
| Loss of sulfhydryl groups after thiolation | Oxidation to disulfide bonds. | Always include a chelating agent like EDTA (2-5 mM) in the reaction and purification buffers.[5] |
| Recyclization of the introduced sulfhydryl group. | Perform the reaction on ice to minimize this side reaction.[1] Use the thiolated protein immediately in the next step. |
Visualizations
Caption: Workflow for 2-iminothiolane stock solution preparation and use.
Caption: Chemical reaction of 2-iminothiolane with a primary amine.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and evaluation of thiol-modified gelatin nanoparticles for intracellular DNA delivery in response to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for Protein Immobilization on Surfaces using Traut's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone technique in a myriad of biotechnological and pharmaceutical applications, including the development of biosensors, immunoassays, enzymatic reactors, and targeted drug delivery systems. A successful immobilization strategy hinges on the stable attachment of the protein to the surface while preserving its native conformation and biological activity. Traut's reagent (2-iminothiolane) offers a robust and versatile method for protein immobilization by introducing sulfhydryl (-SH) groups through the modification of primary amines (e.g., lysine (B10760008) residues) on the protein surface. These newly introduced thiols can then readily react with various functionalized surfaces, enabling controlled and covalent protein attachment.
This document provides detailed application notes and experimental protocols for the immobilization of proteins on different surfaces—gold, glass, and polystyrene—using Traut's reagent. It is intended to guide researchers, scientists, and drug development professionals in achieving efficient and functional protein immobilization for their specific applications.
Principle of Traut's Reagent-Mediated Immobilization
Traut's reagent is a cyclic thioimidate that reacts with primary amines on a protein in a single-step reaction under mild pH conditions (typically pH 7-9).[1] This reaction opens the ring structure of Traut's reagent and exposes a free sulfhydryl group, which is a potent nucleophile. The key advantage of this method is the preservation of the protein's overall charge, as the amidine group formed maintains a positive charge similar to the original primary amine. The introduced sulfhydryl groups can then be used to covalently attach the protein to surfaces functionalized with sulfhydryl-reactive groups, such as maleimides or through direct chemisorption onto gold surfaces.
Data Presentation: Quantitative Comparison of Immobilization Strategies
The choice of surface material and the specific immobilization chemistry significantly impact the efficiency of protein loading and the retention of its biological activity. The following table summarizes representative quantitative data for the immobilization of a model protein (e.g., an IgG antibody) on different surfaces using Traut's reagent. These values are based on typical outcomes reported in the literature and should be considered as a general guide. Actual results may vary depending on the specific protein, surface properties, and experimental conditions.
| Surface Material | Surface Functionalization | Immobilization Efficiency (µg/cm²) | Retained Activity (%) | Key Considerations |
| Gold (Au) | Direct Au-S Chemisorption | 0.2 - 0.5 | 40 - 70 | Strong, stable bond formation. Orientation can be somewhat random. Surface cleanliness is critical for optimal binding. |
| Glass (SiO₂) | Maleimide-functionalized silane | 0.1 - 0.3 | 50 - 80 | Requires multi-step surface functionalization. Provides a more defined and oriented immobilization compared to direct chemisorption. |
| Polystyrene (PS) | Maleimide-functionalized polymer coating | 0.1 - 0.4 | 60 - 90 | Surface activation is necessary. Can offer high protein loading capacity and good retention of activity due to the hydrophilic nature of some polymer coatings. |
Experimental Protocols
Protein Thiolation with Traut's Reagent
This protocol describes the modification of a protein to introduce sulfhydryl groups.
Materials:
-
Protein of interest (e.g., antibody, enzyme)
-
Traut's Reagent (2-iminothiolane)
-
Thiolation Buffer: 50 mM phosphate (B84403) buffer, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Desalting columns
-
Ellman's Reagent (DTNB) for sulfhydryl quantification (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in the Thiolation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Traut's Reagent Preparation: Immediately before use, dissolve Traut's reagent in the Thiolation Buffer to a concentration of 14 mM (approximately 2 mg/mL).
-
Thiolation Reaction: Add a 10- to 50-fold molar excess of Traut's reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein to achieve the desired degree of thiolation without compromising protein activity. For example, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryl groups per IgG molecule.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess Traut's reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS with 5 mM EDTA).
-
Quantification (Optional): Determine the number of introduced sulfhydryl groups using Ellman's Reagent assay according to the manufacturer's protocol.
Surface Preparation and Protein Immobilization
Materials:
-
Gold-coated substrates (e.g., slides, sensor chips)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Ethanol and deionized water
-
Thiolated protein solution
Procedure:
-
Surface Cleaning: Clean the gold surface by immersing it in Piranha solution for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and then with ethanol. Dry the surface under a gentle stream of nitrogen.
-
Immobilization: Immediately apply the thiolated protein solution (0.1-1 mg/mL in a suitable buffer like PBS, pH 7.4) to the clean gold surface.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
Washing: Gently wash the surface with the immobilization buffer to remove non-specifically bound protein, followed by a final rinse with deionized water.
-
Storage: Store the protein-immobilized surface in a suitable buffer at 4°C until use.
Materials:
-
Glass slides or coverslips
-
Piranha solution or RCA-1 solution (5:1:1 H₂O:NH₄OH:H₂O₂) - CAUTION
-
3-Aminopropyltriethoxysilane (APTES)
-
Maleimide-PEG-Succinimidyl ester (or similar crosslinker)
-
Anhydrous toluene (B28343)
-
Thiolated protein solution
Procedure:
-
Surface Cleaning and Hydroxylation: Clean the glass surface with Piranha solution (as described for gold) or by boiling in RCA-1 solution for 10 minutes. Rinse extensively with deionized water and dry in an oven at 110°C for 30 minutes.
-
Silanization: Immerse the clean, dry glass slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Washing and Curing: Wash the slides with toluene, followed by ethanol, and finally deionized water. Cure the silanized slides in an oven at 110°C for 30 minutes.
-
Maleimide Functionalization: React the amino-functionalized surface with a solution of a heterobifunctional crosslinker, such as Maleimide-PEG-NHS ester (1 mg/mL in a non-amine-containing buffer, pH 7.5), for 2 hours at room temperature.
-
Washing: Wash the surface thoroughly with the reaction buffer and deionized water to remove excess crosslinker.
-
Immobilization: Apply the thiolated protein solution (0.1-1 mg/mL in PBS, pH 7.0-7.4) to the maleimide-activated surface.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Washing and Storage: Wash the surface as described for gold and store appropriately.
Materials:
-
Polystyrene plates or beads
-
Plasma cleaner or UV-ozone cleaner
-
Poly(ethyleneimine) (PEI) solution
-
Maleimide-PEG-Succinimidyl ester
-
Thiolated protein solution
Procedure:
-
Surface Activation: Activate the polystyrene surface by treatment with plasma or UV-ozone for 5-10 minutes to introduce hydroxyl and carboxyl groups.
-
Amine Functionalization: Immerse the activated surface in a 1% (w/v) solution of PEI in deionized water for 30 minutes. This creates a high density of primary amines on the surface.
-
Washing: Wash thoroughly with deionized water to remove non-adsorbed PEI.
-
Maleimide Functionalization: React the amine-coated surface with a maleimide-containing crosslinker as described for glass surfaces.
-
Washing: Wash the surface to remove excess crosslinker.
-
Immobilization: Apply the thiolated protein solution to the maleimide-activated polystyrene surface.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Washing and Storage: Wash and store the immobilized surface as previously described.
Visualizations
Chemical Reaction and Experimental Workflow
Caption: Reaction of Traut's reagent with a protein to introduce sulfhydryl groups for immobilization.
Caption: General experimental workflow for protein immobilization using Traut's reagent.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the outcome of protein immobilization.
References
Application of 2-Iminothiolane in Nanoparticle Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostic agents, and advanced biomaterials. A key strategy for enabling the conjugation of biomolecules, such as antibodies, peptides, or nucleic acids, to a nanoparticle surface is the introduction of reactive thiol (-SH) groups. 2-Iminothiolane (B1205332), also known as Traut's reagent, is a versatile and widely used reagent for this purpose. It efficiently reacts with primary amines on the surface of nanoparticles or biomolecules to introduce a free sulfhydryl group, which can then be used for subsequent coupling reactions.
These application notes provide a comprehensive overview of the use of 2-iminothiolane in nanoparticle functionalization. We will cover the reaction mechanism, detailed experimental protocols for various nanoparticle systems, and methods for characterization and quantification of surface thiolation.
Reaction Mechanism
2-Iminothiolane reacts with primary amino groups in a ring-opening reaction, creating a stable amidine linkage and exposing a terminal thiol group. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9) and proceeds rapidly at room temperature. The resulting sulfhydryl group is then available for covalent bond formation, most commonly through thiol-maleimide chemistry or by direct coupling to gold nanoparticles.[1]
It is important to note that the initially formed 4-mercaptobutyramidine (B48686) can be unstable under certain conditions and may decay to a non-thiol product.[2] Therefore, immediate use or capping of the generated thiol groups is often recommended to ensure efficient bioconjugation.[2]
Caption: Reaction of 2-iminothiolane with a primary amine on a nanoparticle surface.
Applications in Nanoparticle Functionalization
The introduction of thiol groups via 2-iminothiolane enables a wide range of applications in nanobiotechnology:
-
Targeted Drug Delivery: Thiolated nanoparticles can be conjugated with targeting ligands such as antibodies or peptides to enhance their accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects.[3][4]
-
Bio-imaging and Diagnostics: Functionalization with thiol groups allows for the attachment of fluorescent dyes, quantum dots, or contrast agents for various imaging modalities.[5]
-
Intracellular Delivery: Thiolated nanoparticles have been shown to facilitate the intracellular delivery of payloads like DNA, responding to the reducing environment within the cell to release their cargo.[6]
-
Mucoadhesive Formulations: Thiolated polymers, such as chitosan, exhibit enhanced mucoadhesive properties due to the formation of disulfide bonds with mucus glycoproteins, making them suitable for drug delivery across mucosal barriers.[7]
Quantitative Data Summary
The efficiency of thiolation and its impact on nanoparticle characteristics are crucial parameters. The following tables summarize quantitative data from various studies.
Table 1: Thiolation Efficiency of Polymers and Nanoparticles
| Polymer/Nanoparticle | Molar Excess of 2-Iminothiolane | Degree of Thiolation | Reference |
| Type B Gelatin | 20 mg/g gelatin | Not specified | [6] |
| Type B Gelatin | 40 mg/g gelatin | Not specified | [6] |
| Type B Gelatin | 100 mg/g gelatin | up to 43.71 mmol SH/g | [6] |
| Anti-IgG Antibody | 10-fold molar excess | Not specified | [1] |
| Chitosan | Not specified | Not specified | [7] |
Table 2: Characterization of Functionalized Nanoparticles
| Nanoparticle System | Functionalization Method | Size (nm) | Zeta Potential (mV) | Key Finding | Reference |
| Gelatin Nanoparticles | 2-iminothiolane | 150-250 | Not specified | Enhanced release in presence of GSH | [6] |
| Gold Nanorods (GNRs) | Anti-IgG thiolated with 2-iminothiolane | Not specified | Not specified | 6 nm red shift in LSPR | [1] |
| Iron Oxide Nanoparticles | Polymer coating (CCP-PEI with Traut's) | Not specified | Not specified | High gene transfection efficiency | [8] |
| Thiolated β-Cyclodextrin NPs | Cysteamine conjugation & ionic gelation | 231 - 354 | -8.1 to +16.0 | Delayed drug release and improved hair adhesion | [9] |
Experimental Protocols
Protocol 1: Thiolation of Amine-Containing Nanoparticles
This protocol provides a general procedure for introducing thiol groups onto nanoparticles that possess primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
2-Iminothiolane (Traut's reagent)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 8.0
-
Quenching Buffer: e.g., 1 M Glycine
-
Purification system (e.g., centrifugal filters, dialysis, or size exclusion chromatography)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Prepare a fresh stock solution of 2-iminothiolane in the Reaction Buffer (e.g., 10 mg/mL).
-
Thiolation Reaction: Add a calculated amount of the 2-iminothiolane solution to the nanoparticle suspension. The molar excess of Traut's reagent will depend on the desired degree of thiolation and the density of amine groups on the nanoparticle surface. A 10 to 100-fold molar excess is a common starting point.[1][10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted 2-iminothiolane and byproducts. This can be achieved by:
-
Centrifugal Filtration: Use an appropriate molecular weight cut-off (MWCO) filter and wash the nanoparticles multiple times with a suitable buffer (e.g., PBS with EDTA).
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the functionalized nanoparticles from smaller molecules.
-
-
Quantification of Thiol Groups (Optional but Recommended): Determine the concentration of free thiol groups on the nanoparticle surface using Ellman's assay.
-
Storage: Store the thiolated nanoparticles in a deoxygenated buffer containing a chelating agent like EDTA to prevent oxidation of the thiol groups. For long-term storage, -20°C or -80°C is recommended.
References
- 1. Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of thiol-modified gelatin nanoparticles for intracellular DNA delivery in response to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Approach to Rapid Synthesis and Functionalization of Iron Oxide Nanoparticles for High Gene Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Thiolated Cyclodextrin-Based Nanoparticles for Topical Delivery of Minoxidil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Disulfide Bond Formation After Thiolation
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted disulfide bond formation following thiolation. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of disulfide bond formation after thiolation?
A1: Disulfide bond formation is an oxidation reaction where two thiol groups (-SH) from cysteine residues are converted into a disulfide bond (-S-S-). This process requires an oxidizing environment and can be catalyzed by various factors, including oxygen, metal ions, and certain enzymes. The reactive species in this reaction is the thiolate anion (R-S⁻), which is more prevalent at neutral to alkaline pH.
Q2: Why is it crucial to prevent disulfide bond formation in some experiments?
A2: Uncontrolled disulfide bond formation can lead to several experimental issues, including:
-
Protein Aggregation: Intermolecular disulfide bonds can cause proteins to aggregate and precipitate out of solution.[1]
-
Loss of Biological Activity: If the native disulfide bonds are not formed correctly, or if non-native bonds form, the protein can misfold, leading to a loss of its biological function.[2]
-
Heterogeneity in Drug Conjugates: In the context of drug development, such as antibody-drug conjugates (ADCs), random disulfide bond formation can lead to a heterogeneous product with variable drug-to-antibody ratios (DARs), affecting efficacy and safety.
Q3: What are the primary strategies to prevent disulfide bond formation?
A3: The main strategies involve controlling the chemical environment to keep the thiol groups in their reduced state or to block them from reacting. These strategies include:
-
pH Control: Maintaining a slightly acidic pH keeps the thiol groups protonated (-SH), making them less reactive.[3][4]
-
Use of Reducing Agents: Reagents like TCEP and DTT actively reduce any disulfide bonds that may form.[5]
-
Thiol Alkylation: Capping the free thiol groups with an alkylating agent like NEM or iodoacetamide (B48618) permanently prevents them from forming disulfide bonds.[6]
-
Use of Chelating Agents: Chelators like EDTA can prevent metal-catalyzed oxidation of thiols.[4][7]
Troubleshooting Guide
Problem 1: I'm observing protein aggregation or precipitation after a thiolation step.
-
Possible Cause: Formation of intermolecular disulfide bonds.
-
Solution Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Problem 2: My thiolated molecule is losing its activity over time.
-
Possible Cause: Formation of incorrect intramolecular disulfide bonds leading to misfolding.
-
Solution Workflow:
Caption: Troubleshooting workflow for loss of activity.
Problem 3: I'm getting a heterogeneous product in my bioconjugation reaction.
-
Possible Cause: Uncontrolled disulfide bond formation and scrambling, leading to a mixed population of conjugated and unconjugated species.
-
Solution Workflow:
Caption: Troubleshooting workflow for product heterogeneity.
Data Presentation: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (B142953) (DTT) | Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) |
| Effective pH Range | > 7.0[8] | 1.5 - 8.5[8] |
| Odor | Strong, unpleasant | Odorless[8] |
| Stability in Air | Prone to oxidation[8] | More resistant to air oxidation[8] |
| Reversibility | Reversible | Irreversible reduction of disulfides[9] |
| Compatibility with Metal Affinity Chromatography | Interferes with Ni-NTA columns[10] | Compatible[8] |
| Reaction with Maleimides | Reacts with maleimides, must be removed before labeling[9][10] | Less reactive with maleimides, but can still interfere[9][11] |
| Reaction with Iodoacetamides | Minimal interference at low concentrations (0.1 mM)[9][10] | Minimal interference at low concentrations (0.1 mM)[9][10] |
Experimental Protocols
Protocol 1: pH Control to Prevent Disulfide Bond Formation
This protocol is suitable for short-term handling of thiolated molecules when the protein is stable at a slightly acidic pH.
Materials:
-
Thiolated protein or molecule of interest
-
Buffer with a pH of 6.0-6.5 (e.g., MES or phosphate (B84403) buffer)
-
Argon or nitrogen gas (optional)
Procedure:
-
Prepare all buffers and solutions using deoxygenated water if possible. To deoxygenate, sparge the water with argon or nitrogen gas for at least 30 minutes.
-
Dissolve or dilute the thiolated molecule in the acidic buffer (pH 6.0-6.5).
-
If possible, overlay the solution with an inert gas (argon or nitrogen) to minimize exposure to atmospheric oxygen.
-
Store the solution at 4°C for short-term storage. For longer-term stability, other methods should be employed.
Protocol 2: Use of TCEP as a Reducing Agent
TCEP is a powerful and stable reducing agent, ideal for maintaining thiols in a reduced state during reactions or for short- to medium-term storage.
Materials:
-
TCEP-HCl powder
-
Amine-free buffer (e.g., HEPES, PBS), pH 7.0-7.5
-
1 M NaOH for pH adjustment
-
Thiolated molecule
Procedure:
-
Prepare a 0.5 M stock solution of TCEP by dissolving TCEP-HCl in water. Adjust the pH to 7.0 with 1 M NaOH. Note: The initial solution will be highly acidic.
-
Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30 minutes to ensure the reduction of any existing disulfide bonds.
-
The thiolated molecule can now be used in subsequent experiments, with the TCEP present to maintain the reduced state.
Protocol 3: Alkylation of Free Thiols with N-Ethylmaleimide (NEM)
This protocol provides a permanent solution to prevent disulfide bond formation by capping the free thiol groups.
Materials:
-
N-Ethylmaleimide (NEM)
-
Amine-free buffer, pH 6.5-7.5 (e.g., phosphate buffer)
-
Thiolated molecule (previously reduced if necessary)
-
Desalting column
Procedure:
-
Ensure the thiolated molecule is in an amine-free buffer at pH 6.5-7.5.
-
Prepare a fresh 100 mM solution of NEM in water or DMSO immediately before use.
-
Add a 10-fold molar excess of the NEM solution to the thiolated molecule.
-
Incubate for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
Remove excess, unreacted NEM using a desalting column.
Protocol 4: Alkylation of Free Thiols with Iodoacetamide
Similar to NEM, iodoacetamide provides a permanent block of free thiols.
Materials:
-
Iodoacetamide
-
Buffer, pH 8.0-8.5 (e.g., Tris or bicarbonate buffer)
-
Thiolated molecule (previously reduced)
-
Desalting column
Procedure:
-
Ensure the thiolated molecule is in a buffer at pH 8.0-8.5.
-
Prepare a fresh solution of iodoacetamide in water or DMSO immediately before use. Protect from light.
-
Add a 10-fold molar excess of the iodoacetamide solution to the thiolated molecule.
-
Incubate for 30-60 minutes at room temperature in the dark.[6]
-
Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or 2-mercaptoethanol, or proceed immediately to a desalting column to remove excess iodoacetamide.
Visualizations
Caption: Mechanism of disulfide bond formation.
Caption: Decision tree for selecting a prevention method.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapidnovor.com [rapidnovor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Traut's Reagent (2-Iminothiolane)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Traut's reagent for the thiolation of primary amines on amino acids, peptides, and proteins. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Traut's reagent?
A1: Traut's reagent (2-iminothiolane) reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to introduce a free sulfhydryl (-SH) group.[1][2] This reaction proceeds efficiently at a pH range of 7-9 and results in the formation of an amidine bond, which preserves the positive charge of the original amino group.[1][3]
Q2: What are the most common side reactions when using Traut's reagent with amino acids?
A2: The two most common side reactions are:
-
Hydrolysis of the reagent: Traut's reagent can hydrolyze in aqueous solutions, especially under alkaline conditions. However, this reaction is generally slow compared to the reaction with primary amines.[1]
-
Intramolecular Cyclization: The initial thiol adduct formed after the reaction with a primary amine is unstable under neutral to alkaline conditions. It can undergo intramolecular cyclization to form an N-substituted 2-iminothiolane (B1205332), with the concurrent loss of ammonia (B1221849).[4][5][6] This results in the loss of the desired free sulfhydryl group.
Q3: Are there any other potential side reactions with other amino acid side chains?
A3: Traut's reagent can react with aliphatic and phenolic hydroxyl groups (e.g., on serine, threonine, and tyrosine) at high pH. However, this reaction is approximately 100 times slower than the reaction with primary amines and is generally not significant when primary amines are present and the reaction time is not excessively long (e.g., overnight).[1][7] Reactions with other nucleophilic side chains like those of arginine, aspartic acid, and glutamic acid are not commonly reported under typical thiolation conditions (pH 7-9).
Q4: How can I minimize the formation of the N-substituted 2-iminothiolane side product?
A4: To minimize this side reaction, you can:
-
Control the pH: The thiol adduct is more stable at acidic pH (pH 3-4).[4][6]
-
Immediate Capping: React the newly formed sulfhydryl group immediately with a thiol-reactive reagent (e.g., a maleimide-containing compound) to prevent it from cyclizing.[4]
-
Work at lower temperatures: The rate of cyclization is slower at lower temperatures (e.g., 0°C).[4]
Q5: What is the stability of Traut's reagent in solution?
A5: Traut's reagent is most stable as a dry powder, stored at 2-8°C under desiccating conditions.[8] In solution, it is relatively stable in acidic to neutral buffers that do not contain primary amines. In alkaline buffers, it will hydrolyze over time. It is strongly recommended to prepare fresh solutions of Traut's reagent immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no sulfhydryl incorporation detected (e.g., with Ellman's reagent). | 1. Hydrolysis of Traut's reagent: The reagent was dissolved in buffer long before use. 2. Intramolecular cyclization: The generated thiol groups have cyclized to form N-substituted 2-iminothiolanes. 3. Oxidation of sulfhydryl groups: The newly formed thiols have oxidized to form disulfide bonds. 4. Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris). | 1. Prepare Traut's reagent solution immediately before adding it to the protein solution. 2. After the thiolation reaction, immediately proceed to the next step to "cap" the sulfhydryl group with a thiol-reactive compound or acidify the solution to pH 3-4 if storage is necessary.[4] 3. Include a chelating agent like 2-5 mM EDTA in your reaction and purification buffers to prevent metal-catalyzed oxidation.[1] 4. Use a non-amine buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer at pH 7-8.5.[1] |
| Loss of protein/antibody function after modification. | Excessive modification: Too many primary amines (e.g., lysine residues) have been modified, potentially affecting the protein's structure and function. | Reduce the molar excess of Traut's reagent in the reaction. A 2- to 20-fold molar excess is a good starting point.[1][8] For antibodies, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryl groups per molecule without significantly impacting function.[1] A 50-fold or higher excess may be detrimental.[1] |
| Unexpected peaks in HPLC or mass spectrometry analysis. | Formation of side products: The unexpected peaks could correspond to the hydrolyzed reagent, the N-substituted 2-iminothiolane, or disulfide-linked protein oligomers. | 1. Analyze the mass spectrum for a mass corresponding to the protein plus the mass of the cyclized adduct (mass of Traut's reagent minus ammonia). 2. Use a reducing agent like DTT in your sample preparation for analysis to check for disulfide-linked species. 3. Optimize reaction conditions (pH, time, temperature) to minimize side product formation. |
| Inconsistent results between experiments. | 1. Reagent instability: Using a pre-dissolved and stored Traut's reagent solution. 2. Variability in reaction time: Inconsistent incubation times can lead to varying degrees of modification and side product formation. 3. Oxygen exposure: Inconsistent exposure to air can lead to variable levels of sulfhydryl oxidation. | 1. Always use freshly prepared Traut's reagent. 2. Standardize all incubation times precisely. 3. For highly sensitive applications, consider degassing buffers and performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
Table 1: Reaction Rates and Half-lives of Traut's Reagent and its Adducts
| Reaction | Condition | Half-life (t½) | Reference(s) |
| Hydrolysis of Traut's Reagent | 50mM triethanolamine (B1662121) buffer, pH 8 | ~ 1 hour | [1] |
| Reaction with Primary Amine | 20mM glycine (B1666218) in 50mM triethanolamine buffer, pH 8 | ~ 5 minutes | [1] |
| Intramolecular Cyclization of Thiol Adduct (low pKa amine, e.g., peptide α-amino) | pH 8, 23°C | 0.3 - 3 hours | [4] |
| Intramolecular Cyclization of Thiol Adduct (high pKa amine, e.g., lysine ε-amino) | pH 8, 23°C | 3 - >24 hours | [4] |
| Intramolecular Cyclization of Thiol Adduct (low pKa amine) | pH 8, 0°C | 1 - 44 hours | [4] |
| Intramolecular Cyclization of Thiol Adduct (high pKa amine) | pH 8, 0°C | > 44 hours | [4] |
Table 2: Mass Spectrometry Data for Identification of Reaction Products
| Species | Mass Change from Unmodified Peptide/Protein | Notes |
| Desired Thiol Adduct | +101.03 Da (Monoisotopic: C4H7NS) | The mass of the added 4-mercaptobutyramidine (B48686) group. |
| N-substituted 2-iminothiolane (Cyclized Side Product) | +84.02 Da (Monoisotopic: C4H4S) | Mass of Traut's reagent minus the mass of ammonia (NH3). |
| Hydrolyzed Traut's Reagent Adduct | +119.02 Da (Monoisotopic: C4H5NO2S) | Potentially formed from reaction with the hydrolyzed form of the reagent. |
Note: The exact mass will depend on the elemental composition and isotopic distribution.
Experimental Protocols
Protocol 1: General Procedure for Thiolation of a Protein with Traut's Reagent
-
Buffer Preparation: Prepare a non-amine containing buffer, such as 0.1 M phosphate (B84403) buffer with 2-5 mM EDTA, at pH 8.0.
-
Protein Solution: Dissolve the protein to be thiolated in the prepared buffer to a concentration of 1-10 mg/mL.
-
Traut's Reagent Solution: Immediately before use, dissolve Traut's reagent in the reaction buffer or water to a concentration of ~2 mg/mL (14 mM).
-
Reaction: Add a 2- to 20-fold molar excess of the Traut's reagent solution to the protein solution.[1][8] For an IgG at 10 mg/mL, a 10-fold molar excess corresponds to adding approximately 46 µL of a 14 mM Traut's reagent stock to 1 mL of the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[1]
-
Purification: Immediately after incubation, remove excess reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a buffer containing 2-5 mM EDTA.
-
Quantification (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent (DTNB).
-
Downstream Application: Use the thiolated protein immediately in subsequent conjugation reactions.
Protocol 2: HPLC-MS Method for alysis of Reaction Products
-
Sample Preparation: After the thiolation reaction, quench a small aliquot of the reaction mixture by acidifying with 0.1% trifluoroacetic acid (TFA). If desired, the sample can be desalted using a C18 ZipTip.
-
HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data over a mass range appropriate for the expected products (e.g., m/z 400-2000 for peptides).
-
Analysis: Deconvolute the resulting spectra to determine the masses of the intact protein or peptide and identify modifications based on the mass shifts detailed in Table 2.
-
Visualizations
Caption: Reaction pathway of Traut's reagent with a primary amine.
Caption: Troubleshooting workflow for low thiolation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. covachem.com [covachem.com]
- 4. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Traut’s reagent - Enamine [enamine.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: 2-Iminothiolane (Traut's Reagent)
Welcome to the technical support center for 2-iminothiolane (B1205332) (2-IT), also known as Traut's Reagent. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-IT for introducing sulfhydryl groups into proteins, peptides, and other molecules. Special focus is given to the inherent instability and hydrolysis of 2-iminothiolane adducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the efficiency of my thiolation reaction low? I'm not seeing the expected number of sulfhydryl groups on my protein.
A1: Low thiolation efficiency is a common issue that can stem from several factors:
-
Reagent Hydrolysis: 2-iminothiolane itself can hydrolyze in aqueous solutions. The half-life of 2-IT in a pH 8 buffer is approximately one hour.[1] For best results, always prepare 2-IT solutions immediately before use.
-
Incorrect pH: The reaction of 2-IT with primary amines is most efficient at a pH range of 7 to 9.[1][2] Operating outside this range can significantly slow down the reaction. For most proteins, a pH of 8.0 is a good starting point.[1][3]
-
Suboptimal Molar Excess: An insufficient amount of 2-IT will lead to incomplete modification. For a typical IgG antibody, a 10-fold molar excess is recommended to introduce 3-7 sulfhydryl groups.[1][3] However, using a very large excess (e.g., >50-fold) can negatively impact the protein's function.[3]
-
Presence of Competing Amines: Your reaction buffer must be free of primary amines (e.g., Tris or glycine), which will compete with your target molecule for the reagent. Use buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[1]
Q2: My modified molecule loses its free thiol groups over time. What is happening?
A2: This is a critical issue related to the instability of the initial adduct formed. The reaction of 2-IT with an amine first creates a 4-mercaptobutyramidine (B48686) adduct. This adduct is often unstable and can undergo a secondary reaction.[4][5]
The initial thiol adduct can cyclize, eliminating ammonia (B1221849) to form a stable, non-thiol N-substituted 2-iminothiolane.[4][6][7] This side reaction results in the loss of the reactive sulfhydryl group you intended to introduce.
Q3: How can I prevent the loss of sulfhydryl groups from my 2-IT adduct?
A3: Preventing the decay of the initial thiol adduct is crucial for successful conjugation.
-
Immediate Capping: The most effective strategy is to "cap" the newly introduced thiol group immediately after the thiolation reaction.[4][7] This involves reacting the sulfhydryl with a maleimide-containing molecule or another thiol-reactive reagent that will be used in your downstream application. This prevents the cyclization reaction.[6][7]
-
Acidification: The thiol adduct is stable at an acidic pH of 3 to 4.[4][6][7] If your molecule is stable under these conditions, lowering the pH immediately after the reaction can preserve the thiol group for a short period before purification or the next reaction step.
-
Low Temperature: The rate of decay is temperature-dependent. Storing the adduct at 0°C can significantly increase its half-life compared to storage at room temperature.[4]
Q4: How does the pKa of the target amine affect the stability of the adduct?
A4: The stability of the 4-mercaptobutyramidine adduct is highly dependent on the pKa of the amine it reacted with. Adducts formed with low-pKa amines (e.g., α-amino groups in peptides, pKa ≈ 8) are significantly less stable than those formed with high-pKa amines (e.g., the ε-amino group of lysine, pKa ≈ 9.5).[4] This means you must be especially diligent with immediate capping when modifying the N-terminus of a peptide.
Quantitative Data on Adduct Stability
The stability of the initial thiol adduct (4-mercaptobutyramidine) is influenced by temperature, pH, and the nature of the amine.
| Amine Type (Example) | pKa | Temperature | pH | Half-life of Thiol Adduct | Citation |
| Low pKa (Peptide α-amino) | ~8 | 23°C | 8 | 0.3 - 3 hours | [4] |
| Low pKa (Peptide α-amino) | ~8 | 0°C | 8 | 1 - 44 hours | [4] |
| High pKa (Lysine ε-amino) | ~9.5 | 23°C | 8 | ~3 hours | [4] |
| High pKa (Lysine ε-amino) | ~9.5 | 0°C | 8 | ~44 hours | [4] |
Experimental Protocols
Protocol 1: General Thiolation of a Protein (e.g., IgG)
-
Buffer Preparation: Prepare a non-amine reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, 2-5 mM EDTA, at pH 8.0. Degas the buffer to remove oxygen and minimize thiol oxidation.[1][3]
-
Protein Preparation: Dissolve your protein in the reaction buffer to a final concentration of 5-10 mg/mL.[3]
-
2-IT Solution Preparation: Immediately before use, dissolve 2-iminothiolane∙HCl (Traut's Reagent) in water or reaction buffer to create a stock solution (e.g., 2 mg/mL, which is ~14 mM).[1]
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the 2-IT solution to the protein solution.[1] For example, to achieve a 10-fold molar excess for IgG at 10 mg/mL (~67 µM), add 48 µL of 14 mM 2-IT per mL of protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.[1][3]
-
Removal of Excess Reagent: Immediately purify the thiolated protein from excess 2-IT and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed buffer (e.g., PBS with EDTA at pH 6.5-7.5 to improve thiol stability).
-
Quantification and Use: Quantify the incorporated sulfhydryl groups using Ellman's Reagent (DTNB). Use the purified, thiolated protein immediately in downstream conjugation reactions (e.g., with a maleimide-activated molecule).
Protocol 2: Assay for Adduct Stability
-
Perform Thiolation: Follow steps 1-6 in Protocol 1 to generate and purify your thiolated protein.
-
Incubation Conditions: Aliquot the purified thiolated protein and incubate it under different conditions you wish to test (e.g., pH 7.5 vs. pH 8.5; 4°C vs. 25°C).
-
Time-Point Measurement: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample from each aliquot.
-
Sulfhydryl Quantification: Immediately quantify the concentration of free sulfhydryl groups in each sample using Ellman's Reagent.
-
Data Analysis: Plot the concentration of free thiols versus time for each condition. Calculate the half-life of the adduct under each condition by determining the time it takes for the free thiol concentration to decrease by 50%.
Visualizations
Reaction and Instability Pathways
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
impact of reaction time and temperature on 2-iminothiolane efficiency
Welcome to the technical support center for 2-iminothiolane (B1205332) (Traut's Reagent). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-iminothiolane for the introduction of sulfhydryl groups into proteins, peptides, and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting 2-iminothiolane with primary amines?
A1: 2-Iminothiolane reacts most efficiently with primary amines in a pH range of 7 to 10.[1][2][3] A commonly used pH for modifying proteins and peptides is pH 8.0.[1][4]
Q2: What is a typical reaction time and temperature for thiolation with 2-iminothiolane?
A2: For many applications, the thiolation reaction is complete in less than one hour at room temperature (approximately 23°C).[1] However, the stability of the resulting thiol group is temperature-dependent.
Q3: My final product doesn't have the expected number of free sulfhydryl groups. What could be the issue?
A3: A common issue is the instability of the initially formed thiol adduct. This adduct can undergo a cyclization reaction to form an N-substituted 2-iminothiolane, which lacks a free sulfhydryl group, with the release of ammonia.[5][6][7] This degradation is more rapid at higher temperatures and for amines with lower pKa values.[5] To mitigate this, it is recommended to use the thiolated molecule immediately in the next step of your workflow or to cap the thiol group.[5]
Q4: Can I store my thiolated protein for later use?
A4: It is highly recommended to use the thiolated protein immediately. The introduced sulfhydryl group is susceptible to oxidation, forming disulfide bonds, and the initial thiol adduct can decay over time.[1][5] If storage is unavoidable, acidifying the solution to pH 3-4 can help prevent the decay of the 4-mercaptobutyramidine (B48686) product.[5]
Q5: How does temperature affect the stability of the thiolated product?
A5: Lowering the reaction temperature can significantly increase the stability (half-life) of the thiol adduct. For example, the half-life of thiol adducts at 0°C can be substantially longer than at 23°C.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Thiol Incorporation | 1. Suboptimal pH: The reaction pH was outside the optimal range of 7-10. | Ensure the reaction buffer is within the pH 7-10 range. A pH of 8.0 is a good starting point.[1][4] |
| 2. Reagent Hydrolysis: 2-iminothiolane can hydrolyze in aqueous solutions. | Prepare fresh solutions of 2-iminothiolane immediately before use. | |
| 3. Instability of Thiol Adduct: The introduced thiol group has cyclized to form an N-substituted 2-iminothiolane.[5][6][7] | - Lower the reaction temperature to 0-4°C to increase the half-life of the thiol adduct.[5] - Proceed immediately to the next step of your experiment (e.g., conjugation to a maleimide-containing molecule) to cap the thiol.[5] - Consider acidifying the solution to pH 3-4 if immediate use is not possible.[5] | |
| Loss of Protein Activity/Aggregation | 1. Over-modification: Using a large molar excess of 2-iminothiolane can lead to the modification of too many primary amines, potentially affecting protein structure and function.[4][8] | - Titrate the molar excess of 2-iminothiolane. Start with a 10-fold molar excess for antibodies.[1][4] - Avoid using more than a 50-fold molar excess with antibodies, as it may negatively impact their functionality.[4] |
| 2. Disulfide Bond Formation: The newly introduced sulfhydryl groups can oxidize to form intermolecular disulfide bonds, leading to aggregation. | - Include a chelating agent such as EDTA or DTPA (e.g., 2-5 mM) in your reaction and purification buffers to minimize metal-catalyzed oxidation.[4] - Perform the reaction and subsequent steps in a low-oxygen environment if possible. | |
| Inconsistent Results | 1. Variable Reaction Time: Inconsistent incubation times can lead to varying degrees of thiolation and subsequent side reactions. | Standardize the reaction time. For most protein thiolations, 60 minutes at room temperature is sufficient.[1] |
| 2. Amine-containing Buffers: Using buffers that contain primary amines (e.g., Tris) can compete with the target molecule for reaction with 2-iminothiolane. | Use amine-free buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[1] |
Quantitative Data Summary
The stability of the thiol adduct formed after the reaction of 2-iminothiolane with a primary amine is dependent on temperature and the pKa of the amine.
Table 1: Half-life of Thiol Adducts at pH 8 [5]
| Temperature | Amine pKa | Half-life Range |
| 23°C | ~8 (e.g., α-amino groups in peptides) | 0.3 to 3 hours |
| 23°C | ~9.5 (e.g., lysine (B10760008) residues in proteins) | 1 to 44 hours |
| 0°C | ~8 (e.g., α-amino groups in peptides) | 1 to 44 hours |
| 0°C | ~9.5 (e.g., lysine residues in proteins) | Significantly longer than at 23°C |
Table 2: Recommended Molar Excess of 2-Iminothiolane for IgG Thiolation [1][4]
| Molar Excess of 2-IT | Expected Sulfhydryl Groups per IgG | Notes |
| 10-fold | 3-7 | Recommended starting point to ensure modification without significant loss of antibody function. |
| >50-fold | >7 | May negatively affect antibody functionality. |
Experimental Protocols
Protocol 1: General Thiolation of a Protein
This protocol provides a general procedure for introducing sulfhydryl groups into a protein using 2-iminothiolane.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS or 0.1 M borate buffer) at a pH between 7 and 9. A common choice is PBS at pH 8.0. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of 2-iminothiolane hydrochloride in water or the reaction buffer.
-
Thiolation Reaction: Add the desired molar excess of the 2-iminothiolane solution to the protein solution. For an IgG antibody, a 10-fold molar excess is a good starting point.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[1] For sensitive proteins or to maximize the stability of the thiol adduct, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
Removal of Excess Reagent: Immediately after incubation, remove the excess 2-iminothiolane and byproducts using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[1]
-
Quantification of Sulfhydryl Groups (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent (DTNB).[1][9]
-
Downstream Application: Use the thiolated protein immediately in your subsequent conjugation or labeling reaction.
Protocol 2: Quantification of Introduced Sulfhydryl Groups using Ellman's Reagent
-
Prepare DTNB Solution: Prepare a 4 mg/mL solution of Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) in 0.1 M sodium phosphate (B84403) buffer, pH 8.0.
-
Prepare Standards: Prepare a standard curve using a known concentration of a sulfhydryl-containing compound like cysteine or dithiothreitol (B142953) (DTT).
-
Assay:
-
Add 50 µL of the DTNB solution to 2.5 mL of 0.1 M sodium phosphate buffer, pH 8.0.
-
Add your thiolated protein sample (e.g., 250 µL) to the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of sulfhydryl groups in your sample by comparing the absorbance to your standard curve.
Visualizations
Caption: Experimental workflow for protein thiolation with 2-iminothiolane.
Caption: Troubleshooting logic for low thiolation efficiency.
Caption: Reaction pathway showing the desired product and a key side product.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ethylenediaminetetraacetic acid (EDTA) to prevent the oxidation of sulfhydryl groups in proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EDTA prevents sulfhydryl oxidation?
A1: EDTA (ethylenediaminetetraacetic acid) is a chelating agent. Its primary role in preventing sulfhydryl (-SH) group oxidation is to bind, or chelate, divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺).[1][2] These metal ions can act as catalysts in the oxidation of sulfhydryl groups to form disulfide bonds (S-S) or other oxidized species.[3][4] By sequestering these metal ions, EDTA effectively removes them from the solution, thereby inhibiting their catalytic activity and preserving the reduced state of the sulfhydryl groups.[1][2]
Q2: What are the common sources of metal ion contamination in experimental samples?
A2: Metal ion contamination can be introduced from various sources, including buffers, reagents, glassware, and even the purification process itself.[1] For instance, buffers prepared with water that has not been sufficiently purified (e.g., deionized or distilled) can contain trace amounts of metal ions. Similarly, laboratory equipment and elution buffers used during protein purification can also be a source of these catalytic metals.[1]
Q3: What is a typical working concentration of EDTA to prevent sulfhydryl oxidation?
A3: The optimal concentration of EDTA can vary depending on the specific application and the potential level of metal ion contamination. However, a common working concentration in buffers for protein extraction and storage is between 1 mM and 5 mM.[5][6] For instance, a lysis buffer for protein extraction might contain 1 mM EDTA to chelate metal ions released from cells.[6] It is advisable to empirically determine the optimal concentration for your specific experimental setup.
Q4: Are there any situations where using EDTA might be problematic?
A4: Yes, there are situations where EDTA should be used with caution or avoided. For example:
-
Metalloenzymes: If your protein of interest is a metalloenzyme that requires a specific divalent cation for its activity, EDTA can chelate this essential metal ion, leading to inactivation of the enzyme.
-
Immobilized Metal Affinity Chromatography (IMAC): EDTA will strip the metal ions (e.g., Ni²⁺, Co²⁺) from the IMAC resin, preventing the binding of histidine-tagged proteins.
-
Certain enzymatic assays: Some enzymes are inhibited by EDTA. It is crucial to check the compatibility of EDTA with all components of your experimental system.
Q5: Can EDTA reverse disulfide bonds that have already formed?
A5: No, EDTA cannot reverse existing disulfide bonds. Its function is preventative, not reductive. To reduce disulfide bonds back to free sulfhydryl groups, you need to use a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4]
Q6: Are there alternatives to EDTA for preventing metal-catalyzed sulfhydryl oxidation?
A6: Yes, other chelating agents can be used. Diethylenetriaminepentaacetic acid (DTPA) is another potent metal chelator that can be used as an alternative to EDTA.[3] Citrate can also suppress the aggregation of proteins like BSA, which can be induced by intermolecular disulfide bond formation.[4] The choice of chelator may depend on the specific metal ions you are trying to remove and the compatibility with your experimental system.
Troubleshooting Guides
Problem 1: I'm still observing sulfhydryl oxidation even with EDTA in my buffer.
| Possible Cause | Troubleshooting Step |
| Insufficient EDTA Concentration | The level of metal ion contamination may be higher than anticipated. Try increasing the EDTA concentration in your buffers (e.g., from 1 mM to 5 mM or even 10 mM). |
| Presence of Other Oxidizing Agents | Your sample may be exposed to other sources of oxidation, such as reactive oxygen species (ROS). Consider degassing your buffers by bubbling with nitrogen or argon to remove dissolved oxygen.[3] |
| pH of the Buffer | Higher pH can promote the formation of the more reactive thiolate anion, which is more susceptible to oxidation. If your experimental conditions allow, consider working at a slightly lower pH.[3] |
| Incomplete Chelation | Ensure that the EDTA is fully dissolved and the pH of your stock solution is adjusted correctly (typically to pH 8.0) to ensure its chelating ability is optimal. |
Problem 2: My protein of interest is inactive after adding EDTA.
| Possible Cause | Troubleshooting Step |
| Metalloenzyme Inhibition | Your protein may be a metalloenzyme that requires a divalent cation for its activity. If so, EDTA must be removed. Use dialysis or a desalting column to exchange the buffer for one without EDTA before performing activity assays. |
| Incorrect Protein Folding | If disulfide bonds are critical for the correct folding and activity of your protein, the presence of a reducing agent (often used in conjunction with EDTA) might be the issue. If you are using a reducing agent, consider removing it after the initial reduction step. |
Quantitative Data Summary
Table 1: Common Reagents for Sulfhydryl Group Analysis
| Reagent | Common Name | Detection Method | Key Parameters |
| 5,5'-dithiobis(2-nitrobenzoic acid) | DTNB, Ellman's Reagent | Spectrophotometry (Absorbance at 412 nm) | Molar extinction coefficient of TNB²⁻ is ~14,150 M⁻¹cm⁻¹ at pH 8.0.[7][8] |
| Maleimide-based dyes (e.g., 5-iodoacetamidofluorescein) | IAF | Fluorescence Spectroscopy | Provides high sensitivity for quantifying sulfhydryl groups.[9] |
| N-ethylmaleimide (NEM) and d₅-N-ethylmaleimide (d₅-NEM) | NEM | Mass Spectrometry | Used for differential labeling to determine the location and relative abundance of free sulfhydryls.[10][11] |
Experimental Protocols
Protocol 1: Quantification of Free Sulfhydryl Groups using Ellman's Assay
This protocol describes the determination of the concentration of free sulfhydryl groups in a protein sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5][7][9]
Materials:
-
DTNB stock solution (4 mg/mL in 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).[5]
-
Assay buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0.[5]
-
Protein sample of unknown sulfhydryl concentration.
-
Cysteine or glutathione (B108866) standard solutions of known concentrations for generating a standard curve.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a standard curve:
-
Prepare a series of dilutions of the cysteine or glutathione standard in the assay buffer.
-
To each standard dilution, add the DTNB stock solution to a final concentration of 0.1 mM.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of each standard at 412 nm.
-
Plot the absorbance values against the known concentrations of the standards to generate a standard curve.
-
-
Prepare the protein sample:
-
Dilute the protein sample in the assay buffer to a concentration that will fall within the range of the standard curve.
-
Add DTNB stock solution to the diluted protein sample to a final concentration of 0.1 mM.
-
Incubate at room temperature for 15 minutes.
-
-
Measure and calculate:
-
Measure the absorbance of the protein sample at 412 nm.
-
Use the standard curve to determine the concentration of sulfhydryl groups in your sample.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the molar concentration of the sulfhydryl groups.[8]
-
Protocol 2: Sample Preparation for Mass Spectrometry-based Identification of Free Sulfhydryls
This protocol outlines a general workflow for differentially labeling free and disulfide-bonded cysteine residues for subsequent analysis by mass spectrometry.[10][11]
Materials:
-
Lysis buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors.[6]
-
Alkylation reagent for free sulfhydryls (e.g., N-ethylmaleimide, NEM).
-
Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP).
-
Alkylation reagent for newly exposed sulfhydryls (e.g., deuterated NEM, d₅-NEM, or iodoacetamide, IAM).
-
Denaturing agent (e.g., Urea (B33335) or Guanidine-HCl).
-
Sequencing-grade trypsin.
Procedure:
-
Lysis and Blocking of Free Sulfhydryls:
-
Lyse cells or solubilize the protein in the lysis buffer containing a specific concentration of NEM to block all accessible free sulfhydryl groups.
-
Incubate according to the reagent manufacturer's instructions to ensure complete alkylation.
-
-
Reduction of Disulfide Bonds:
-
Denature the protein using urea or guanidine-HCl.
-
Add a reducing agent (e.g., DTT or TCEP) to reduce all disulfide bonds, exposing the previously inaccessible sulfhydryl groups.
-
Incubate to ensure complete reduction.
-
-
Alkylation of Newly Exposed Sulfhydryls:
-
Add the second alkylating agent (e.g., d₅-NEM or IAM) to label the newly exposed sulfhydryl groups that were previously involved in disulfide bonds.
-
Incubate to ensure complete alkylation.
-
-
Proteolytic Digestion:
-
Remove the denaturant and reducing/alkylating agents by buffer exchange or precipitation.
-
Resuspend the protein in a suitable buffer for trypsin digestion.
-
Add trypsin and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify peptides containing the different alkylation labels to determine the original location of free sulfhydryls and disulfide bonds.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Does reversible cysteine oxidation link the Western diet to cardiac dysfunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Free Sulfhydryl Analysis - Creative Proteomics [creative-proteomics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Iminothiolane Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for proteins labeled with 2-iminothiolane (B1205332) (Traut's Reagent). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is 2-iminothiolane and how does it label proteins? A1: 2-Iminothiolane, also known as Traut's Reagent, is a chemical compound used to introduce sulfhydryl (-SH) groups into proteins.[1][2] It reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues, in a process called thiolation.[1][2] This reaction typically occurs at a pH between 7 and 9 and has the advantage of preserving the original positive charge of the amino group, which can help maintain protein structure and function.[2][3]
Q2: What is the primary purpose of labeling proteins with 2-iminothiolane? A2: The primary purpose is to introduce reactive sulfhydryl groups onto the protein surface. These newly introduced thiols can then be used for various downstream applications, including cross-linking to other proteins, immobilization onto surfaces, or conjugation with labels like fluorophores or biotin.[1][4]
Q3: How is excess, unreacted 2-iminothiolane removed after the labeling reaction? A3: The most common and effective method for removing excess Traut's Reagent is through size exclusion chromatography, often using pre-packed desalting columns.[1][2] This technique efficiently separates the larger, labeled protein from the smaller, unreacted reagent molecules.[5] Dialysis is another, albeit more time-consuming, option.[2][6]
Q4: How can I determine the number of sulfhydryl groups added to my protein? A4: The extent of thiolation can be quantified using Ellman's Reagent (DTNB), which reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.[1][7]
Q5: Why is the stability of the newly introduced sulfhydryl group a concern? A5: The thiol adduct initially formed by the reaction of an amine with 2-iminothiolane can be unstable.[8] It can decay over time into a non-thiol product (an N-substituted 2-iminothiolane) or become oxidized, forming disulfide bonds between protein molecules, which can lead to aggregation.[1][8] Therefore, it is often recommended to use the thiolated protein in the subsequent reaction step immediately after purification or to cap the thiol group to prevent its decay.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Protein Thiolation with 2-Iminothiolane
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), Borate Buffer), pH 7.0-9.0
-
EDTA solution
-
2-Iminothiolane (Traut's Reagent)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 8.0). The buffer should not contain primary amines like Tris, as these will compete with the protein for reaction with the reagent.[1][2]
-
Add EDTA to the protein solution to a final concentration of 2-5 mM. EDTA chelates divalent metals that can catalyze the oxidation of sulfhydryl groups.[1][10]
-
Prepare a fresh stock solution of 2-iminothiolane in water or buffer. For example, a 2 mg/mL solution is approximately 14 mM.[1]
-
Add a 2- to 20-fold molar excess of 2-iminothiolane to the protein solution. The optimal ratio depends on the protein's size, concentration, and the desired level of modification.[1][2] For a typical IgG at 10 mg/mL, a 10-fold molar excess is a good starting point.[1]
-
Incubate the reaction mixture for 1 hour at room temperature.[1][2]
-
Immediately proceed to remove the excess reagent to prevent side reactions and prepare the protein for downstream applications.
Protocol 2: Removal of Excess Reagent via Desalting Column
Procedure:
-
Equilibrate a desalting column (e.g., Zeba Spin Desalting Column) with an appropriate amine-free buffer, also containing 2-5 mM EDTA.[1] Follow the manufacturer's instructions for equilibration.
-
Apply the reaction mixture from Protocol 1 to the top of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified, thiolated protein. The smaller 2-iminothiolane molecules are retained in the column matrix.[5]
-
The purified protein is now in the equilibration buffer and is ready for immediate use in downstream applications or for quantification of sulfhydryl groups.
Data Summary
Quantitative parameters are crucial for successful and reproducible protein labeling. The tables below summarize key data points for experimental design and troubleshooting.
Table 1: Recommended Reaction Conditions for Protein Thiolation
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.0 - 9.0 | Reaction is most efficient in this range. pH 8.0 is commonly used.[1][2] |
| Buffer Type | Amine-free (e.g., PBS, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the protein.[1] |
| Molar Excess of Reagent | 2- to 20-fold | Higher excess can lead to excessive modification and potential loss of function.[1][10] |
| EDTA Concentration | 2 - 5 mM | Chelates metal ions to prevent oxidation of newly formed sulfhydryl groups.[1] |
| Reaction Time | 1 hour | Sufficient for the reaction to proceed to completion at room temperature.[1][2] |
| Temperature | Room Temperature | Standard condition for the reaction. |
Table 2: Molar Excess vs. Expected Thiolation of IgG (~150 kDa)
| Molar Excess of 2-Iminothiolane | Expected Sulfhydryl Groups per IgG | Potential Impact on Function |
|---|---|---|
| 10-fold | 3 - 7 | Generally well-tolerated.[1] |
| > 50-fold | Up to ~20 | Higher risk of negatively affecting antibody functionality.[1][10] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-iminothiolane labeled proteins.
Q: Why is my sulfhydryl incorporation level consistently low? A: Low incorporation can stem from several factors.
-
Incorrect Buffer: Ensure your reaction buffer is free of primary amines (e.g., Tris), which compete with your protein for the reagent.[1]
-
Reagent Inactivity: 2-iminothiolane is sensitive to moisture. Ensure it is stored under desiccated conditions and that solutions are made fresh before use.[2]
-
Suboptimal pH: The reaction is pH-dependent. Verify that your buffer pH is between 7 and 9.[1]
-
Insufficient Molar Excess: For some proteins, a higher molar excess (within the 2-20 fold range) may be necessary. Consider running a titration experiment to find the optimal ratio for your specific protein.[1][2]
-
Thiol Instability: The introduced thiol group can be unstable and may decay, leading to a lower reading.[8] It is crucial to perform the sulfhydryl quantification assay or the next experimental step as soon as possible after purification.[8][9]
Q: My labeled protein is aggregating or precipitating after purification. What can I do? A: Aggregation is a common issue and is often caused by the formation of intermolecular disulfide bonds between the newly introduced sulfhydryl groups.
-
Include a Reducing Agent: For storage or certain applications, including a mild reducing agent like DTT or TCEP in the final buffer can prevent disulfide bond formation. However, this is not suitable if the thiols are intended to react with a maleimide (B117702) or other thiol-reactive group.[11]
-
Optimize Labeling Stoichiometry: Over-modification can alter the protein's surface properties and lead to instability.[12] Try reducing the molar excess of 2-iminothiolane in the labeling reaction.[10]
-
Buffer Composition: Protein solubility is highly dependent on pH and salt concentration. Ensure the final purification buffer is optimal for your specific protein's stability.[13][14] Adding excipients like sugars or polyols can sometimes improve stability.[15]
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C and use the protein quickly to minimize the time it has to aggregate.[16]
Q: I'm observing a loss of protein activity after labeling. Why is this happening? A: Loss of activity typically occurs when lysine residues critical for the protein's function (e.g., in an active site or binding interface) are modified.
-
Reduce Molar Excess: This is the most direct way to decrease the overall number of modified lysines, reducing the probability of modifying a critical residue.[1][10] A 50-fold or higher excess is more likely to adversely affect function.[1]
-
Consider pH Modification: While the optimal range is pH 7-9, subtly altering the pH within this range can sometimes change the reactivity of specific lysine residues, potentially sparing critical ones.
-
Alternative Labeling Chemistry: If reducing the modification level is not feasible for your application, you may need to consider alternative labeling strategies that target different amino acid residues (e.g., C-terminal modification).
Visualized Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic.
Caption: Experimental workflow for protein thiolation and purification.
Caption: Troubleshooting logic for low sulfhydryl incorporation.
Caption: Reaction and potential decay pathways for 2-iminothiolane.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications of therapeutic proteins: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: 2-Iminothiolane Reactions with Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-iminothiolane (B1205332) (Traut's Reagent) in peptide modification. Researchers, scientists, and drug development professionals can find information here to address specific issues encountered during their experiments, particularly the formation of unexpected products.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-iminothiolane in peptide chemistry?
2-iminothiolane, also known as Traut's Reagent, is primarily used to introduce sulfhydryl (-SH) groups into proteins and peptides by reacting with primary amino groups (-NH2), such as the N-terminus or the side chain of lysine (B10760008) residues.[1][2][3] This process, known as thiolation, is a crucial step for subsequent conjugation, labeling, or cross-linking of peptides.[3][4]
Q2: I observe a product with a different mass than my expected thiolated peptide. What could it be?
A common unexpected product is an N-substituted 2-iminothiolane.[1][5][6] This occurs when the initially formed thiol adduct, a 4-mercaptobutyramidine, undergoes an intramolecular cyclization, resulting in the loss of ammonia (B1221849) and the formation of a stable, non-thiol product.[1][7][8]
Q3: What factors influence the formation of the N-substituted 2-iminothiolane byproduct?
The formation of this byproduct is influenced by several factors:
-
pH: The decay of the initial thiol adduct is more rapid at alkaline pH (pH 7-9), which is the optimal range for the initial reaction with amines.[1][4][7][8] The thiol adduct is more stable at an acidic pH of 3 to 4.[1][7][8]
-
Temperature: The decay process is faster at room temperature (23°C) compared to lower temperatures (0°C).[1]
-
pKa of the Amine: Thiol adducts derived from amines with lower pKa values, such as the α-amino groups of peptides (around 8), decay more rapidly than those from amines with higher pKa values, like the ε-amino group of lysine (around 9.5).[1]
-
Time: The longer the thiolated peptide remains in a reactive state at neutral or alkaline pH, the more likely the formation of the N-substituted 2-iminothiolane.[7][8]
Q4: Can 2-iminothiolane react with other amino acid residues?
While 2-iminothiolane is highly specific for primary amines, it can also react with aliphatic and phenolic hydroxyl groups, such as those on serine, threonine, and tyrosine, particularly at high pH.[3][4] However, the rate of reaction with hydroxyl groups is significantly slower (about 100-fold less) than with amino groups and is generally not a major concern when primary amines are present and reaction times are kept short.[4]
Q5: My thiolation efficiency is low. What are the possible reasons?
Low thiolation efficiency can be due to several factors:
-
Hydrolysis of 2-iminothiolane: Although stable in acidic and neutral buffers without primary amines, 2-iminothiolane can hydrolyze over time, especially at higher pH.[4][9]
-
Oxidation of Sulfhydryl Groups: The newly introduced thiol groups are susceptible to oxidation, leading to the formation of disulfide bonds.[4] This can be minimized by including a chelating agent like EDTA in the reaction buffer to sequester metal ions that can catalyze oxidation.[4]
-
Formation of N-substituted 2-iminothiolane: As discussed, the desired thiol adduct can convert to the non-thiol byproduct, reducing the yield of the intended product.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, insufficient molar excess of 2-iminothiolane, or the presence of primary amines in the buffer (e.g., Tris or glycine) can all lead to poor thiolation.[4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass corresponding to the loss of a thiol group and ammonia. | Formation of an N-substituted 2-iminothiolane.[1][7][8] | Immediately after thiolation, either cap the thiol group with a reagent like N-methylmaleimide or acidify the solution to pH 3-4 to stabilize the thiol adduct.[1][7][8] |
| Low or no detectable free thiols after reaction. | 1. Conversion to N-substituted 2-iminothiolane.[1] 2. Oxidation of sulfhydryl groups to disulfides.[4] 3. Hydrolysis of 2-iminothiolane.[9] | 1. See the solution above. 2. Perform the reaction in a buffer containing 2-5 mM EDTA and consider working under an inert atmosphere.[4] 3. Use a freshly prepared solution of 2-iminothiolane for each experiment. |
| Formation of multiple products observed by HPLC or mass spectrometry. | A mixture of the desired thiolated peptide, the N-substituted 2-iminothiolane, and unreacted peptide.[7][8] | Optimize reaction time and immediately proceed to the next step (capping or purification at acidic pH) to minimize the formation of the side product.[1][7][8] |
| Loss of peptide/protein activity after modification. | Excessive modification or modification of critical lysine residues. | Reduce the molar excess of 2-iminothiolane and optimize the reaction time to control the degree of thiolation.[11] |
| Reaction with non-amine functional groups. | Reaction at high pH with hydroxyl groups.[4] | Maintain the reaction pH between 7 and 9 and keep the reaction time as short as possible. |
Data Presentation
Table 1: Half-lives of Thiol Adduct Decay to N-substituted 2-iminothiolane at pH 8
| Amine Source | pKa | Half-life at 23°C (hours) | Half-life at 0°C (hours) |
| α-amino groups in peptides | ~8 | 0.3 - 3 | 1 - 44 |
| Lysine residues in proteins | ~9.5 | Not specified | Not specified |
| Benzylamine | ~9.5 | Not specified | Not specified |
| Ethanolamine | ~9.5 | Not specified | Not specified |
Data summarized from Singh et al. (1996).[1]
Experimental Protocols
Protocol 1: Standard Thiolation of a Peptide
-
Buffer Preparation: Prepare a non-amine containing buffer, such as 0.1 M phosphate (B84403) buffer with 2-5 mM EDTA, and adjust the pH to 8.0.[4]
-
Peptide Dissolution: Dissolve the peptide in the prepared buffer to the desired concentration.
-
2-Iminothiolane Preparation: Immediately before use, dissolve 2-iminothiolane hydrochloride in the reaction buffer.
-
Reaction: Add a 2- to 20-fold molar excess of the 2-iminothiolane solution to the peptide solution.[4] The optimal molar excess should be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[4]
-
Removal of Excess Reagent: Immediately after incubation, remove the excess 2-iminothiolane and byproducts using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[4] For subsequent reactions, the elution buffer should be chosen accordingly (e.g., acidic pH for storage or a buffer suitable for the next conjugation step).
Protocol 2: Minimizing N-substituted 2-iminothiolane Formation via Thiol Capping
-
Thiolation: Follow steps 1-5 of the Standard Thiolation Protocol.
-
Capping Reagent Preparation: During the incubation, prepare a solution of a thiol-reactive capping agent, such as N-methylmaleimide, in a suitable buffer.
-
Capping Reaction: Immediately after the 1-hour incubation, add the capping reagent to the reaction mixture. The molar excess of the capping reagent should be sufficient to react with all newly introduced thiol groups.
-
Incubation: Allow the capping reaction to proceed according to the manufacturer's instructions or established protocols.
-
Purification: Purify the capped peptide using appropriate chromatographic techniques to remove excess reagents and byproducts.
Visualizations
Reaction Pathway of 2-Iminothiolane with a Peptide
Caption: Reaction of 2-iminothiolane with a peptide's primary amine.
Troubleshooting Logic for Unexpected Products
Caption: Troubleshooting workflow for identifying unexpected products.
References
- 1. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. rawpeg.com [rawpeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Researcher's Guide to Quantifying Free Thiols Post-Thiolation: Ellman's Reagent in Focus
For researchers, scientists, and professionals in drug development, the precise quantification of free sulfhydryl groups (-SH) is paramount for characterizing thiolated molecules, understanding conjugation efficiency, and ensuring product quality. This guide provides an objective comparison of the widely used Ellman's reagent with other leading methods for thiol quantification. Supported by experimental data, this document details the methodologies of key assays and presents a clear comparison to aid in selecting the most suitable technique for your research needs.
Introduction to Thiol Quantification
Thiolation, the process of introducing sulfhydryl groups into molecules like proteins, peptides, or nanoparticles, is a cornerstone of bioconjugation chemistry. The subsequent quantification of these incorporated free thiols is a critical step to determine the success of the thiolation reaction and to control the stoichiometry of subsequent conjugation reactions (e.g., with maleimide-activated molecules). Ellman's assay has long been a staple for this purpose due to its simplicity and cost-effectiveness. However, the landscape of thiol quantification has evolved, with several alternative methods offering enhanced sensitivity and different functionalities.
Comparative Performance of Thiol Quantification Techniques
The selection of an appropriate thiol quantification assay depends on several factors, including the nature of the sample, the expected concentration of thiols, sample throughput requirements, and the availability of specific instrumentation. The following table summarizes the key performance parameters of Ellman's reagent and its common alternatives.
| Feature | Ellman's Reagent (DTNB) | Aldrithiol (4,4'-dithiodipyridine) | Monobromobimane (mBBr) with HPLC | ThioGlo1 | 4-Amino-5,7-dinitrobenzofurazan (ABD-F) |
| Detection Principle | Colorimetric | Colorimetric | Fluorometric | Fluorometric | Fluorometric |
| Wavelength | Absorbance at ~412 nm | Absorbance at ~324 nm | Ex/Em ~380-398/~478-490 nm[1] | Ex/Em ~384/~513 nm[2] | Ex/Em ~389/~513 nm[1] |
| Limit of Detection (LOD) | ~0.2-1 µM[3] | Picomolar (with HPLC)[3] | Sub-µM range[1] | ~50 nM (0.05 µM)[3] | As low as 0.25 µM or 1 picomole[1] |
| Linear Range | ~1 - 100 µM[3] | Wide, dependent on detection | Wide, dependent on detection | 0.05 - 5 µM[3][4] | Wide, dependent on detection |
| pH Optimum | 7.5 - 8.5[3] | 3.0 - 7.0[3][5] | Assay dependent | Neutral (assay dependent)[3] | Assay dependent |
| Throughput | High (96-well plate compatible) | High (96-well plate compatible) | Low to medium (HPLC run time dependent) | High (96-well plate compatible) | High (96-well plate compatible) |
| Instrumentation | Spectrophotometer | Spectrophotometer | HPLC with fluorescence detector | Fluorescence microplate reader | Fluorescence microplate reader |
| Key Advantages | Simple, rapid, cost-effective.[2] | Works at lower pH, less interference from some compounds.[3] | High sensitivity and specificity; allows for separation and quantification of different thiol species.[2] | High sensitivity, suitable for high-throughput screening.[2] | High sensitivity. |
| Key Disadvantages | Lower sensitivity compared to fluorescent methods; potential for interference from substances that absorb at 412 nm.[1][2] | UV wavelength detection can have interference from other sample components. | Requires HPLC system; lower throughput. | Higher cost, potential for quenching. | Higher cost. |
Experimental Protocols
Detailed methodologies for performing thiol quantification using Ellman's reagent and its alternatives are provided below.
Ellman's Assay (DTNB) Protocol for Microplate Reader
This protocol is adapted for a 96-well plate format for higher throughput.[2]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[3][6]
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.[3][6]
-
Thiol Standard: Cysteine or N-acetylcysteine of known concentration (e.g., 1.5 mM) for generating a standard curve.[6]
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Create a series of thiol standards by serially diluting the stock standard in the Reaction Buffer. The concentration range should encompass the expected concentration of the unknown samples.[2][6]
-
Sample Preparation: Prepare unknown samples in the Reaction Buffer. Dilute if necessary to ensure the concentration falls within the linear range of the assay.[2]
-
Reaction Setup: In the wells of the microplate, add a specific volume of your standards and unknown samples (e.g., 25 µL).
-
Initiate Reaction: Add the DTNB solution to each well (e.g., 250 µL).
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[6][7]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of a blank (Reaction Buffer + DTNB solution) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve. Alternatively, the concentration can be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[8]
Monobromobimane (mBBr) with HPLC Protocol
This method offers high sensitivity and the ability to separate different thiol-containing species.
Materials:
-
Monobromobimane (mBBr) solution.
-
HPLC system with a fluorescence detector.
-
Appropriate buffers for sample preparation and HPLC mobile phase.
-
Thiol standards for calibration.
Procedure:
-
Derivatization: Mix the sample containing thiols with the mBBr solution. The reaction forms a stable, fluorescent thioether adduct.[1]
-
Incubation: Incubate the mixture under conditions optimized for the specific sample type (time and temperature may vary).
-
Quenching: Stop the reaction, if necessary, by adding a quenching reagent.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Separation: Separate the different thiol-mBBr adducts using a suitable HPLC column and mobile phase gradient.
-
Detection: Detect the fluorescent adducts using a fluorescence detector with excitation and emission wavelengths around 380-398 nm and 478-490 nm, respectively.[1]
-
Quantification: Quantify the amount of each thiol by comparing its peak area to the peak areas of the corresponding standards.[2]
ThioGlo1 Assay Protocol
ThioGlo1 is a maleimide-based fluorescent probe that offers high sensitivity.[2]
Materials:
-
ThioGlo1 reagent.
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Thiol standard (e.g., glutathione).
-
96-well black flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: ~384 nm, Emission: ~513 nm).[2]
Procedure:
-
Reagent Preparation: Prepare a working solution of ThioGlo1 in the Assay Buffer.
-
Standard and Sample Preparation: Prepare a dilution series of the thiol standard and the unknown samples in the Assay Buffer in the wells of the microplate.
-
Reaction Initiation: Add the ThioGlo1 working solution to all wells.
-
Incubation: Incubate at room temperature for a specified period, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Create a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the thiol concentration in the unknown samples by interpolating their fluorescence values on the standard curve.[2]
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the typical workflow for the Ellman's reagent assay.
Caption: Experimental workflow for the Ellman's reagent (DTNB) assay.
The chemical reaction underlying the Ellman's assay is a thiol-disulfide exchange.
Caption: Chemical reaction principle of the Ellman's assay.
Conclusion
While Ellman's reagent remains a convenient and cost-effective method for routine thiol quantification, its limitations in sensitivity and specificity should be carefully considered.[3] For applications requiring higher sensitivity, lower sample concentrations, or the analysis of complex biological mixtures, fluorescence-based assays such as those employing mBBr, ThioGlo1, or ABD-F offer significant advantages.[3] The choice of the most appropriate method will ultimately depend on the specific experimental requirements, available instrumentation, and the desired balance between throughput, sensitivity, and cost. This guide provides the necessary information for researchers to make an informed decision for their post-thiolation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. longdom.org [longdom.org]
A Head-to-Head Comparison: The Advantages of 2-Iminothiolane for Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of 2-iminothiolane (B1205332) (Traut's Reagent) versus SPDP and SATP for the introduction of sulfhydryl groups into proteins.
In the realm of bioconjugation, the introduction of reactive sulfhydryl groups onto proteins is a critical step for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized proteins. While several reagents are available for this purpose, 2-iminothiolane (also known as Traut's Reagent) offers distinct advantages over the more traditional N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and N-succinimidyl S-acetylthiopropionate (SATP) crosslinkers. This guide provides an objective comparison of these reagents, supported by their reaction mechanisms and key performance characteristics, to aid researchers in selecting the optimal tool for their specific application.
Key Performance Comparison
The choice of thiolation reagent can significantly impact the efficiency of conjugation, the stability of the resulting linkage, and the preservation of protein function. The following table summarizes the key quantitative and qualitative differences between 2-iminothiolane, SPDP, and SATP.
| Feature | 2-Iminothiolane (Traut's Reagent) | SPDP | SATP |
| Reaction Target | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Reactive Group | Cyclic thioimidate | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Linkage to Protein | Amidine | Amide | Amide |
| Charge Preservation | Yes (maintains positive charge of the amine)[1] | No (neutralizes the positive charge of the amine) | No (neutralizes the positive charge of the amine) |
| Number of Steps | One-step reaction[2] | Two-step process for amine-amine linkage[3] | Two-step process (modification and deprotection)[4] |
| Resulting Group | Free sulfhydryl (-SH) | Pyridyldithio group, reducible to a free sulfhydryl | Protected sulfhydryl (S-acetyl), requires deprotection |
| Byproducts | N-hydroxysuccinimide (NHS) | Pyridine-2-thione (can be monitored spectrophotometrically at 343 nm)[5][6] | N-hydroxysuccinimide (NHS) and hydroxylamine (B1172632) (after deprotection) |
| Stability of Linkage | The initial 4-mercaptobutyramidine (B48686) adduct can be unstable and undergo intramolecular cyclization to form an N-substituted 2-iminothiolane with loss of the thiol group.[7] Immediate use or capping of the thiol is recommended.[7] | Stable amide bond. The resulting disulfide bond is cleavable with reducing agents.[8] | Stable amide bond. |
| Reaction pH | 7.0 - 9.0[1][9] | 7.0 - 8.0[3][6] | 7.2 - 8.0[4] |
Reaction Mechanisms and Workflow
The fundamental differences in the reaction chemistry of these three reagents lead to distinct experimental workflows.
2-Iminothiolane: Direct Thiolation
2-iminothiolane reacts directly with primary amines on a protein in a single step to introduce a free sulfhydryl group. This reaction proceeds efficiently at a physiological to slightly alkaline pH.[1][9] The key advantage here is the preservation of the original charge of the amino group, as the resulting amidine is positively charged at physiological pH.[1] This can be crucial for maintaining the native conformation and function of the protein.
Caption: Reaction of 2-iminothiolane with a protein's primary amine.
SPDP: Introduction of a Reducible Disulfide
SPDP is a heterobifunctional crosslinker containing an NHS ester and a pyridyldithio group.[10] The NHS ester reacts with primary amines to form a stable amide bond.[8] This reaction introduces a pyridyldithio group, which can then react with a free sulfhydryl on another molecule to form a disulfide bond. Alternatively, the pyridyldithio group can be reduced using an agent like DTT to generate a free sulfhydryl.[11]
Caption: Two-step process for thiolation using SPDP.
SATP: Protected Thiolation and Deprotection
SATP, similar to SPDP, has an NHS ester that reacts with primary amines to form an amide bond.[4] However, SATP introduces a protected sulfhydryl group in the form of a thioacetate. This allows for the storage of the modified protein without the risk of oxidation of the sulfhydryl group.[4] A separate deprotection step using hydroxylamine is required to generate the free, reactive sulfhydryl.[4]
Caption: Two-step thiolation and deprotection using SATP.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Thiolation of a Protein with 2-Iminothiolane
Materials:
-
Protein solution (e.g., IgG at 2-10 mg/mL) in a non-amine buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, 2-5 mM EDTA, pH 8.0).
-
2-Iminothiolane (Traut's Reagent).
-
Desalting column.
Procedure:
-
Prepare the protein solution in the recommended buffer. The presence of EDTA is important to chelate metal ions that can catalyze disulfide bond formation.[2]
-
Immediately before use, dissolve the 2-Iminothiolane in the reaction buffer.
-
Add a 2- to 20-fold molar excess of the 2-Iminothiolane solution to the protein solution.[2] The optimal ratio should be determined empirically based on the protein and desired level of thiolation.
-
Incubate the reaction mixture for 1 hour at room temperature.[1]
-
Immediately remove excess, unreacted 2-Iminothiolane using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[2]
-
The resulting thiolated protein should be used promptly in the subsequent conjugation step to avoid oxidation and potential instability of the amidine-thiol linkage.[7]
Protocol 2: Thiolation of a Protein with SPDP
Materials:
-
Protein solution (1-5 mg/mL) in 100 mM sodium phosphate buffer, pH 7.2-8.0, with 1 mM EDTA.[6]
-
SPDP solution (e.g., 20 mM in DMSO or DMF).[3]
-
Dithiothreitol (DTT) solution (e.g., 50 mM in acetate (B1210297) buffer, pH 4.5).[3]
-
Desalting columns.
Procedure: A. Modification with SPDP:
-
Add the SPDP solution to the protein solution. A typical starting point is a 20-fold molar excess of SPDP to protein.
-
Remove unreacted SPDP using a desalting column equilibrated with the reaction buffer.[6]
B. Generation of Free Sulfhydryls (Reduction):
-
To the SPDP-modified protein, add DTT solution to a final concentration of 25-50 mM. Using an acetate buffer at pH 4.5 can help to avoid the reduction of native protein disulfide bonds.[3][6]
-
Incubate for 30 minutes at room temperature.[3]
-
Remove excess DTT using a desalting column equilibrated with a buffer containing EDTA.[3]
Protocol 3: Thiolation of a Protein with SATP
Materials:
-
Protein solution (2-10 mg/mL) in a non-amine buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).[4]
-
SATP solution (e.g., 55 mM in DMSO).[4]
-
Deacetylation solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[4]
-
Desalting columns.
Procedure: A. Modification with SATP:
-
Add the SATP solution to the protein solution. A 9:1 molar ratio of SATP to protein is a common starting point.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
Remove excess SATP using a desalting column.[12]
B. Deprotection:
-
Add the deacetylation solution to the SATP-modified protein (e.g., 100 µL per 1 mL of protein solution).[4]
-
Incubate for 2 hours at room temperature.[4]
-
Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a buffer containing EDTA.[4]
Conclusion: Why Choose 2-Iminothiolane?
The primary advantages of using 2-iminothiolane over SPDP or SATP are its one-step reaction protocol and its unique ability to preserve the positive charge of the modified amino group. The streamlined workflow reduces sample handling and potential for protein loss. More importantly, by maintaining the native charge state of the protein surface, 2-iminothiolane minimizes the risk of altering the protein's three-dimensional structure and biological activity. This is a critical consideration in the development of therapeutic proteins and sensitive diagnostic reagents.
However, researchers should be mindful of the reported instability of the initial thiol adduct formed by 2-iminothiolane.[7] For applications requiring long-term stability of the modified protein before conjugation, SATP with its protected sulfhydryl group might be a more suitable choice. SPDP offers the unique feature of creating a cleavable disulfide linkage, which can be advantageous in applications such as drug delivery systems designed for release under reducing conditions.
Ultimately, the choice of reagent will depend on the specific requirements of the application, including the nature of the protein, the desired stability of the conjugate, and the importance of preserving the protein's native charge and function. For many applications where a rapid, simple thiolation procedure that minimally perturbs the protein's properties is desired, 2-iminothiolane presents a compelling and advantageous option.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 9. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 10. covachem.com [covachem.com]
- 11. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 12. proteochem.com [proteochem.com]
alternative methods for protein thiolation in bioconjugation
A Guide to Alternative Methods for Protein Thiolation in Bioconjugation
For researchers, scientists, and drug development professionals, the introduction of thiol groups into proteins is a critical step for various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), protein labeling, and immobilization. This guide provides a comparative overview of common and emerging alternative methods for protein thiolation, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Chemical Methods for Protein Thiolation
Chemical methods primarily involve the modification of primary amines (e.g., lysine (B10760008) residues and the N-terminus) to introduce a sulfhydryl group. The most established reagents for this purpose are Traut's Reagent, SATA, and SPDP.
Comparison of Amine-Reactive Thiolation Reagents
These reagents offer different advantages concerning reaction steps, stability of the introduced thiol, and the nature of the linkage.
| Feature | Traut's Reagent (2-iminothiolane) | SATA (N-succinimidyl S-acetylthioacetate) | SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) |
| Reaction Target | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction Steps | One-step | Two-steps (Thiolation & Deprotection) | Two-steps (Thiolation & Reduction) |
| Introduced Group | Free sulfhydryl (-SH) | Protected sulfhydryl (-S-acetyl) | Pyridyl disulfide (-S-S-pyridine) |
| Thiol Availability | Immediate | Requires deprotection (e.g., with hydroxylamine) | Requires reduction (e.g., with DTT or TCEP) |
| Charge Alteration | Minimal (maintains positive charge)[1] | Converts amine to neutral amide | Converts amine to neutral amide |
| Reversibility | Irreversible thioether bond upon conjugation | Irreversible thioether bond upon conjugation | Reversible disulfide bond upon conjugation[2][3] |
| Reported Thiolation Level (IgG) | 3-7 thiols/IgG (10-fold molar excess)[1] | 3.0-3.6 thiols/IgG (9:1 molar ratio of SATA to protein)[4] | Not explicitly quantified in the provided results |
| Key Advantage | Simple one-step reaction[5] | Protected thiol allows for storage and controlled deprotection[4] | Reversible linkage allows for cleavable conjugates[2][3] |
| Key Disadvantage | Introduced thiol is immediately reactive and prone to oxidation | Requires an additional deprotection step | Requires a reduction step to generate a free thiol |
Reaction Workflows
The following diagrams illustrate the conceptual workflows for protein thiolation using Traut's Reagent, SATA, and SPDP.
Experimental Protocols
This protocol is adapted from manufacturer instructions and published methods.[1][6][7]
Materials:
-
Protein to be thiolated
-
Traut's Reagent (2-Iminothiolane•HCl)
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, 2-5 mM EDTA, pH 8.0)
-
Desalting column
-
Ellman's Reagent for thiol quantification (optional)
Procedure:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare a stock solution of Traut's Reagent (e.g., 2 mg/mL in water or buffer, which is approximately 14 mM).[1]
-
Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution. For IgG, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryl groups per antibody.[1]
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove excess Traut's Reagent using a desalting column equilibrated with the Reaction Buffer.
-
The thiolated protein is now ready for conjugation. It is recommended to use the freshly thiolated protein immediately to prevent oxidation of the sulfhydryl groups.
-
(Optional) Determine the extent of thiolation using Ellman's Reagent.
This protocol is based on manufacturer guidelines and published procedures.[4][8][9][10]
Materials:
-
Protein to be thiolated
-
SATA reagent
-
DMSO or DMF
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting column
Procedure: A. Thiolation (Acetylation):
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
Immediately before use, dissolve SATA in DMSO or DMF to prepare a stock solution (e.g., 6-8 mg in 0.5 mL for a ~55 mM solution).[4][8]
-
Add the SATA stock solution to the protein solution to achieve the desired molar ratio. A 9:1 molar ratio of SATA to protein has been reported to yield 3.0-3.6 moles of sulfhydryl per mole of IgG.[4]
-
Incubate the reaction for 30-60 minutes at room temperature.[9]
-
Remove excess SATA by buffer exchange using a desalting column equilibrated with the Reaction Buffer. The S-acetylated protein can be stored at this stage.
B. Deprotection (Deacetylation):
-
To the S-acetylated protein solution, add the Deacetylation Solution. A common ratio is 100 µL of Deacetylation Solution per 1 mL of modified protein solution.[4]
-
Incubate for 2 hours at room temperature to expose the free sulfhydryl groups.[4]
-
Purify the thiolated protein from hydroxylamine and byproducts using a desalting column equilibrated with a buffer containing EDTA (e.g., PBS with 10 mM EDTA) to minimize disulfide bond formation.
-
The thiolated protein should be used promptly in the subsequent conjugation reaction.
This protocol is derived from manufacturer's instructions and published literature.[11][12][13][14]
Materials:
-
Protein to be thiolated
-
SPDP reagent
-
DMSO or DMF
-
Reaction Buffer: Amine-free buffer, pH 7-8 (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer: e.g., Acetate buffer, pH 4.5, or PBS-EDTA
-
Desalting column
Procedure: A. Modification with SPDP:
-
Dissolve the protein in the Reaction Buffer (1-5 mg/mL).
-
Immediately before use, prepare a stock solution of SPDP in DMSO or DMF (e.g., 20 mM).[13]
-
Add the SPDP stock solution to the protein solution and incubate for 30-60 minutes at room temperature.[11][13]
-
Remove excess SPDP using a desalting column equilibrated with the Reaction Buffer.
B. Reduction to Generate Free Thiols:
-
To the SPDP-modified protein, add a solution of DTT or TCEP. For DTT, a final concentration of 25-50 mM is common.[11][14]
-
Purify the thiolated protein from the reducing agent and byproducts using a desalting column equilibrated with a buffer containing EDTA.
-
The resulting protein with free sulfhydryl groups is ready for conjugation.
Enzymatic Methods for Site-Specific Thiolation
Enzymatic methods offer high specificity, allowing for the introduction of thiol groups at predetermined sites on a protein. This is particularly advantageous for applications where precise control over the location and stoichiometry of conjugation is critical.
Overview of Enzymatic Methods
| Method | Enzyme | Recognition Site | Substrate | Key Features |
| Sortase-Mediated Ligation | Sortase A (SrtA) | C-terminal LPXTG motif | Oligoglycine nucleophile with a thiol | Highly specific C-terminal or N-terminal modification; forms a native peptide bond.[11][15] |
| Formylglycine-Generating Enzyme (FGE) | Formylglycine-Generating Enzyme | CXPXR consensus sequence | Cysteine within the consensus sequence | Converts a cysteine to a formylglycine (aldehyde), which can then be reacted with a thiol-containing hydrazine (B178648) or aminooxy compound.[1][2][16][17][18] |
| Phosphopantetheinyl Transferase (PPTase) | Sfp or AcpS | Short peptide tag (e.g., ybbR tag or S6 tag) | Coenzyme A (CoA) derivative with a thiol | Highly efficient and specific labeling of the peptide tag; broad substrate tolerance for the CoA derivative.[19][20][21] |
Conceptual Workflows of Enzymatic Methods
Experimental Protocols
This protocol provides a general framework for Sortase A-mediated ligation.
Materials:
-
Purified protein with a C-terminal LPXTG tag
-
Oligoglycine-thiol nucleophile (e.g., GGG-Cys)
-
Sortase A enzyme (e.g., pentamutant for higher activity)
-
Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Purification system (e.g., Ni-NTA for His-tagged Sortase A, followed by size exclusion chromatography)
Procedure:
-
Combine the LPXTG-tagged protein, the oligoglycine-thiol nucleophile (typically in 5-20 fold molar excess), and Sortase A in the Sortase Reaction Buffer. The optimal enzyme concentration should be determined empirically but is often in the low micromolar range.
-
Incubate the reaction at a suitable temperature (e.g., 4°C to 37°C) for 1 to 16 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Stop the reaction and remove the Sortase A enzyme. If using a His-tagged Sortase A, this can be done using Ni-NTA resin.
-
Purify the thiolated protein from the unreacted nucleophile and cleaved tag by size exclusion chromatography or another suitable chromatographic method.
-
The purified thiolated protein is ready for subsequent applications.
This is a two-stage process involving in vivo or in vitro aldehyde tag generation followed by chemical conjugation.
Materials:
-
Expression system (e.g., mammalian or bacterial cells) for co-expression of the target protein with the CXPXR tag and FGE.
-
Cell culture or fermentation medium, potentially supplemented with copper.[1]
-
Protein purification reagents.
-
Thiol-containing hydrazide or aminooxy compound.
-
Conjugation Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
Procedure: A. Generation of Aldehyde-Tagged Protein:
-
Co-express the target protein containing the CXPXR consensus sequence and the FGE enzyme in a suitable host system.
-
Purify the aldehyde-tagged protein using standard chromatographic techniques.
-
Confirm the conversion of cysteine to formylglycine by mass spectrometry.
B. Conjugation with Thiol Reagent:
-
Dissolve the purified aldehyde-tagged protein in the Conjugation Buffer.
-
Add a molar excess of the thiol-containing hydrazide or aminooxy compound.
-
Incubate the reaction for 2-16 hours at room temperature or 4°C.
-
Purify the thiolated protein from excess reagent by dialysis or desalting.
This protocol outlines the general steps for labeling a peptide-tagged protein using a CoA-thiol substrate.
Materials:
-
Purified protein fused to a PPTase recognition tag (e.g., ybbR or S6 tag).
-
Thiol-modified Coenzyme A (CoA-SH) substrate.
-
PPTase enzyme (Sfp or AcpS).
-
PPTase Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.5).
-
Purification system to remove the enzyme and excess substrate.
Procedure:
-
Combine the tagged protein, CoA-SH substrate (in molar excess), and PPTase enzyme in the PPTase Reaction Buffer.
-
Incubate the reaction for 30 minutes to a few hours at room temperature. The reaction is typically fast and efficient.
-
Purify the labeled protein from the enzyme and unreacted CoA-SH using an appropriate method, such as affinity chromatography (if the enzyme is tagged) or size exclusion chromatography.
-
The site-specifically thiolated protein is now ready for use.
Conclusion
The choice of a protein thiolation method depends on several factors, including the desired site-specificity, the tolerance of the protein to chemical modification, and the required stability of the final conjugate. Chemical methods like Traut's Reagent, SATA, and SPDP are robust and do not require genetic engineering of the target protein, making them broadly applicable. However, they typically result in heterogeneous products. In contrast, enzymatic methods provide exquisite site-specificity, leading to homogeneous bioconjugates, but require the introduction of a recognition sequence into the protein of interest. This guide provides the foundational information to help researchers and drug developers make an informed decision on the most suitable thiolation strategy for their specific application.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of synthesis methods on the functionality of antibody-conjugated gold nanoparticles for targeted therapy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. qqwanggroup.xmu.edu.cn [qqwanggroup.xmu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 16. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 18. Formylglycine-generating Enzyme for Aldehyde Tag Conversion [biologics.catalent.com]
- 19. researchgate.net [researchgate.net]
- 20. Formylglycine-generating enzymes for site-specific bioconjugation | Semantic Scholar [semanticscholar.org]
- 21. pnas.org [pnas.org]
A Comparative Guide to the Characterization of 2-Iminothiolane Cross-Linked Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-iminothiolane (B1205332) (Traut's Reagent) with other common protein cross-linking reagents. It includes supporting experimental data, detailed protocols for characterization, and visualizations to aid in understanding the underlying processes.
Introduction to 2-Iminothiolane
2-Iminothiolane is a popular reagent for introducing sulfhydryl (-SH) groups into proteins by reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][2] This process, known as thiolation, is a key step in many bioconjugation techniques, including the formation of protein-protein cross-links. The introduced sulfhydryl groups can then react with other sulfhydryl-reactive cross-linkers or be oxidized to form disulfide bonds, linking interacting proteins. A significant advantage of 2-iminothiolane is that it maintains the positive charge of the modified amine group by forming an amidine, which can be crucial for preserving protein structure and function.[3] However, the stability of the initial thiol adduct can be a concern, as it can undergo intramolecular cyclization, especially at neutral to alkaline pH.[4][5][6]
Comparison of 2-Iminothiolane with Alternative Cross-Linking Reagents
The selection of a cross-linking reagent is critical and depends on the specific application, the nature of the proteins involved, and the desired outcome. This section compares 2-iminothiolane with other commonly used amine-reactive cross-linkers.
Data Presentation: Performance Comparison
| Feature | 2-Iminothiolane (Traut's Reagent) | SATA (N-succinimidyl S-acetylthioacetate) | BS3 (Bis(sulfosuccinimidyl) suberate) | Glutaraldehyde | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reactive Group | Thioimidate ester | NHS-ester | NHS-ester | Aldehyde | Carbodiimide |
| Target Functional Group | Primary amines | Primary amines | Primary amines | Primary amines | Carboxyls and primary amines |
| Resulting Linkage | Amidine | Amide (after deprotection) | Amide | Schiff base (reduced to secondary amine) | Amide |
| Spacer Arm Length | ~8.1 Å (introduces a thiol) | 2.8 Å (introduces a protected thiol) | 11.4 Å | 7.5 Å (variable) | 0 Å (zero-length) |
| Cleavable? | No (but resulting disulfide is) | No (but resulting disulfide is) | No | No | No |
| Reaction pH | 7.0 - 9.0[2] | 7.0 - 8.0 | 7.0 - 9.0 | 6.5 - 8.5[7] | 4.5 - 6.0[8] |
| Cross-Linking Efficiency | Moderate to High | High | High | Very High[3] | High[1][8] |
| Stability of Linkage | Amidine is stable; initial thiol adduct can be unstable.[4][5] | Amide is very stable.[9][10] | Amide is very stable.[9][10] | Stable after reduction. | Amide is very stable.[9][10] |
| Key Advantages | Maintains positive charge of amine.[3] | Protected thiol allows for controlled reaction. | Water-soluble, membrane-impermeable.[11] | Rapid and highly efficient.[3] | Zero-length cross-linker, no spacer arm.[8] |
| Key Disadvantages | Instability of the thiol adduct can lead to side reactions.[4][5] | Requires a separate deprotection step. | Can lead to protein polymerization if not controlled. | Can cause significant protein polymerization and aggregation.[7] | Can modify carboxyl groups, potentially affecting protein function. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of 2-iminothiolane cross-linked protein complexes are provided below.
Protocol 1: Protein Cross-Linking with 2-Iminothiolane
This protocol describes the fundamental steps for cross-linking proteins using 2-iminothiolane.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
2-Iminothiolane (Traut's Reagent)
-
Quenching solution (e.g., 1M Glycine or Tris)
-
Oxidizing agent (e.g., 3% H₂O₂) or a second sulfhydryl-reactive cross-linker.
Procedure:
-
Sample Preparation: Prepare the purified protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS.
-
Thiolation: Add a 10 to 20-fold molar excess of 2-iminothiolane to the protein solution. Incubate the reaction for 1 hour at room temperature.
-
Removal of Excess Reagent (Optional): Excess 2-iminothiolane can be removed by dialysis or using a desalting column.
-
Cross-Linking:
-
Disulfide Bond Formation: To induce disulfide bond formation between the newly introduced sulfhydryl groups, add an oxidizing agent like H₂O₂ to a final concentration of 1-3 mM and incubate for 30 minutes at room temperature.
-
Using a Second Cross-Linker: Alternatively, add a homobifunctional sulfhydryl-reactive cross-linker (e.g., a maleimide-containing cross-linker) according to the manufacturer's instructions.
-
-
Quenching: Stop the cross-linking reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western Blot, or mass spectrometry.
Protocol 2: SDS-PAGE Analysis of Cross-Linked Complexes
This protocol outlines the analysis of cross-linked protein complexes using Sodium Dodoecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Materials:
-
Cross-linked protein sample
-
SDS-PAGE loading buffer (non-reducing)
-
Polyacrylamide gel of appropriate percentage
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the cross-linked protein sample with non-reducing SDS-PAGE loading buffer. Do not add reducing agents like β-mercaptoethanol or DTT if you want to preserve disulfide-linked complexes. Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a suitable alternative to visualize the protein bands.
-
Analysis: Analyze the gel for the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes. The un-cross-linked protein should run at its expected monomeric molecular weight.
Protocol 3: Mass Spectrometry Analysis of Cross-Linked Peptides
This protocol provides a general workflow for the identification of cross-linked peptides by mass spectrometry.
Materials:
-
Cross-linked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting column
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample in 8M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free sulfhydryls by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer to reduce the urea concentration to below 2M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, StavroX, MeroX, XiSearch) to identify the cross-linked peptides from the MS/MS data. These programs can identify both intra- and inter-protein cross-links.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflows.
Caption: Reaction of 2-iminothiolane with a primary amine on a protein.
Caption: Workflow for cross-linking and characterization.
Caption: A generic signaling pathway illustrating protein interactions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 제품 [insung.net]
- 5. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of RNA-Protein Cross-links: Traut's Reagent in Focus
For researchers, scientists, and drug development professionals, the precise identification of RNA-protein interactions is paramount to unraveling complex biological processes and developing targeted therapeutics. Cross-linking techniques are indispensable tools in this endeavor, covalently stabilizing these transient interactions for subsequent analysis. This guide provides a comparative overview of various methods for generating and validating RNA-protein cross-links, with a special focus on the application of Traut's reagent (2-iminothiolane).
This document offers an objective comparison of Traut's reagent with other common cross-linking alternatives, supported by experimental data from peer-reviewed literature. We present clearly structured tables for easy comparison of quantitative data, detailed experimental protocols for key methodologies, and visual diagrams to elucidate complex workflows and pathways.
Comparing the Arsenal: An Overview of RNA-Protein Cross-linking Reagents
The choice of cross-linking agent is a critical determinant of the success and accuracy of an RNA-protein interaction study. Each reagent possesses a unique mechanism of action, resulting in different specificities, efficiencies, and potential biases. The following table summarizes the key characteristics of Traut's reagent and its main alternatives.
| Feature | Traut's Reagent (2-Iminothiolane) | UV Light (254 nm) | Formaldehyde (B43269) | Psoralen (B192213) Derivatives |
| Mechanism | Modifies primary amines on proteins to introduce sulfhydryl groups, which can then be cross-linked to RNA, often via a second reagent or UV irradiation. | Zero-distance photo-cross-linking, forming a direct covalent bond between the protein and RNA at the site of interaction. | Reacts with primary amines on proteins and nucleotides, forming methylene (B1212753) bridges. | Intercalates into RNA duplexes and, upon UV-A irradiation (365 nm), forms covalent adducts with pyrimidines. Can also react with proteins. |
| Specificity | Targets primary amines (e.g., lysine (B10760008) residues). The subsequent cross-linking step determines the final specificity. | High specificity for direct protein-RNA contacts ("zero-distance"). | Lower specificity, captures a broader range of interactions, including indirect protein-protein interactions within a complex.[1][2] | Preferentially cross-links pyrimidines within double-stranded RNA regions.[3] |
| Cross-linking Efficiency | Approximately 5% of total protein in ribosomal subunits became cross-linked to RNA in a study using 2-iminothiolane (B1205332) followed by mild UV irradiation.[4][5] | Generally low, often reported as <5%.[6] Can be highly variable depending on the specific protein and RNA sequence.[7] | Generally considered to have higher cross-linking efficiency than UV light.[8] | Efficiency can be high, with some derivatives showing significant improvements. For example, a biotinylated psoralen derivative showed a 5-fold increase in DNA biotinylation in cells.[9][10] |
| Reversibility | The initial sulfhydryl modification is stable, but the subsequent cross-link may or may not be reversible depending on the chemistry used. | Irreversible. | Reversible by heating.[11] | Reversible by irradiation with short-wavelength UV light (~254 nm).[9] |
| Cell Permeability | Permeable to cells. | Can have limited penetration in dense tissues. | Readily permeates cells.[11] | Permeable to cells. |
| Advantages | Introduces a specific reactive handle for subsequent controlled cross-linking. | Captures direct interactions with high precision. | Efficiently captures interactions in vivo and can stabilize larger complexes. | Can probe RNA secondary structure and interactions within those structures. |
| Limitations | Two-step process may be more complex. The stability of the thiolated product can be a concern under certain pH conditions. | Low efficiency can necessitate large amounts of starting material. Can induce photodamage to nucleic acids.[12] | Can cross-link proteins to other proteins, leading to the identification of indirect RNA binders.[1][2] | Biased towards structured RNA regions and pyrimidines. Can also cross-link to proteins, though with lower efficiency.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for RNA-protein cross-linking using Traut's reagent and the widely used UV-CLIP-seq method.
Protocol 1: RNA-Protein Cross-linking using Traut's Reagent (2-Iminothiolane)
This protocol outlines a general workflow for using Traut's reagent to introduce sulfhydryl groups onto proteins, followed by a cross-linking step to RNA. This is often followed by immunoprecipitation and analysis of the cross-linked RNA.
Materials:
-
Cells or tissue expressing the protein of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Traut's Reagent (2-iminothiolane)
-
Buffer for thiolation (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.5)
-
Cross-linking agent (e.g., a hetero-bifunctional cross-linker like SMCC, or UV irradiation source)
-
Antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNA extraction reagents
Procedure:
-
Cell Lysis: Lyse cells or tissue in a suitable lysis buffer to release the protein-RNA complexes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Thiolation:
-
To the cell lysate, add Traut's reagent to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Removal of Excess Traut's Reagent (Optional but Recommended):
-
Perform a buffer exchange using a desalting column to remove unreacted Traut's reagent.
-
-
Cross-linking:
-
Option A (Chemical Cross-linker): Add a hetero-bifunctional cross-linker (e.g., SMCC) that reacts with the newly introduced sulfhydryl groups and a moiety on the RNA. Incubate according to the manufacturer's instructions.
-
Option B (UV Irradiation): Expose the lysate to UV light (e.g., 254 nm) to induce cross-linking between the thiolated protein and the RNA. The optimal energy dose needs to be determined empirically.
-
-
Immunoprecipitation:
-
Add the specific antibody against the protein of interest to the lysate and incubate for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein-RNA complexes.
-
Wash the beads several times with stringent wash buffers to remove non-specific binders.
-
-
Elution and Protein Digestion:
-
Elute the complexes from the beads.
-
Treat with Proteinase K to digest the protein, leaving the cross-linked RNA with a small peptide adduct.
-
-
RNA Isolation and Analysis:
-
Isolate the RNA using standard RNA extraction protocols.
-
The purified RNA can then be analyzed by RT-qPCR, high-throughput sequencing (CLIP-seq), or other methods to identify the protein's binding sites.
-
Protocol 2: UV Cross-linking and Immunoprecipitation followed by Sequencing (UV-CLIP-seq)
This is a widely used method to identify the binding sites of RNA-binding proteins in vivo.
Materials:
-
Cell culture plates
-
UV cross-linker (e.g., Stratalinker)
-
Lysis buffer
-
RNase T1
-
Antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
3' and 5' RNA adapters
-
T4 RNA ligase
-
Radiolabeling reagents (e.g., [γ-³²P]ATP) and T4 polynucleotide kinase
-
SDS-PAGE gels and transfer apparatus
-
Nitrocellulose membrane
-
Proteinase K
-
RNA extraction reagents
-
Reverse transcriptase and primers
-
PCR amplification reagents
-
High-throughput sequencer
Procedure:
-
In vivo UV Cross-linking:
-
Wash cultured cells with cold PBS.
-
Irradiate the cells with 254 nm UV light at a predetermined optimal energy dose (e.g., 150-400 mJ/cm²).
-
-
Cell Lysis and RNA Fragmentation:
-
Lyse the cross-linked cells and treat the lysate with a low concentration of RNase T1 to partially digest the RNA.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation of the protein-RNA complexes as described in Protocol 1, step 5.
-
-
Adapter Ligation and Radiolabeling:
-
Ligate a 3' RNA adapter to the RNA fragments.
-
Radiolabel the 5' end of the RNA fragments using [γ-³²P]ATP and T4 polynucleotide kinase.
-
-
SDS-PAGE and Membrane Transfer:
-
Separate the protein-RNA complexes by SDS-PAGE.
-
Transfer the separated complexes to a nitrocellulose membrane.
-
-
Isolation of RNA:
-
Excise the membrane region corresponding to the size of the protein-RNA complex.
-
Treat the membrane slice with Proteinase K to release the RNA.
-
-
Library Preparation and Sequencing:
-
Ligate a 5' RNA adapter to the purified RNA.
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Amplify the resulting cDNA by PCR.
-
Sequence the cDNA library using a high-throughput sequencer.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome to identify the binding sites of the protein.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the Traut's reagent and UV-CLIP-seq workflows.
Conclusion
The validation of RNA-protein cross-links is a multifaceted process that requires careful consideration of the experimental goals and the inherent properties of the chosen cross-linking methodology. Traut's reagent offers a valuable approach for introducing specific reactive groups for controlled cross-linking, and its efficiency is comparable to that of conventional UV cross-linking. However, like all methods, it has its own set of advantages and limitations.
In contrast, UV cross-linking provides high-resolution data on direct interactions, while formaldehyde is effective for capturing larger, more transient complexes. Psoralen-based methods are particularly suited for investigating interactions within structured RNA domains. The selection of the most appropriate technique will ultimately depend on the specific biological question being addressed, the nature of the RNA-protein interaction under investigation, and the available resources. By understanding the comparative performance and protocols of these methods, researchers can design more robust experiments to confidently identify and characterize the intricate networks of RNA-protein interactions that govern cellular function.
References
- 1. Single and Combined Methods to Specifically or Bulk-Purify RNA–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of 2-iminothiolane as an RNA-protein cross-linking agent in Escherichia coli ribosomes, and the localisation on 23S RNA of sites cross-linked to proteins L4, L6, L21, L23, L27 and L29 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of 2-iminothiolane as an RNA-protein cross-linking agent in Escherichia coli ribosomes, and the localisation on 23S RNA of sites cross-linked to proteins L4, L6, L21, L23, L27 and L29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. RNA-Protein Crosslinking with Photoreactive Nucleotide Analogs | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Functional Assays for Thiolated Proteins
For researchers, scientists, and drug development professionals, validating the functional consequences of protein thiolation is a critical step in understanding cellular signaling and developing novel therapeutics. This guide provides a comparative overview of key functional assays used to validate the activity of thiolated proteins, complete with experimental data and detailed protocols.
Protein thiolation, particularly the formation of persulfides (S-sulfhydration), is a crucial post-translational modification that regulates a wide range of biological processes.[1][2][3] Validating the functional impact of this modification requires robust and reliable assays. This guide compares three distinct approaches: the Dimedone-Based Tag-Switch Assay for detecting the modification, and direct functional enzyme activity assays for two well-characterized thiolated proteins, Protein Tyrosine Phosphatase 1B (PTP1B) and Caspase-3.
Comparison of Functional Validation Assays
The choice of assay depends on the specific research question, the protein of interest, and the available resources. Tag-switch methods are excellent for identifying persulfidated proteins, while enzyme activity assays provide direct evidence of functional changes.
| Assay | Principle | Analytes | Throughput | Pros | Cons |
| Dimedone-Based Tag-Switch Assay | Chemoselective labeling of persulfides. Free thiols are blocked, then persulfides are selectively tagged with a dimedone-based probe for detection.[1][2] | Persulfidated proteins | Medium to High | Highly selective for persulfides, can be used for proteomic analysis, in-gel detection, and imaging.[1][2] | Indirectly assesses function; requires subsequent functional assays to confirm the impact of the modification. |
| PTP1B Activity Assay | Colorimetric detection of the dephosphorylation of a substrate by PTP1B. Persulfidation of the catalytic cysteine inhibits PTP1B activity.[4][5][6][7][8] | Active PTP1B enzyme | High | Direct measurement of enzymatic function, highly sensitive, and suitable for screening inhibitors or studying regulatory mechanisms.[4][5][6] | Specific to PTP1B or other phosphatases with suitable substrates; requires purified enzyme or cell lysates. |
| Caspase-3 Activity Assay | Colorimetric or fluorometric detection of the cleavage of a specific substrate by Caspase-3. Persulfidation of Caspase-3 can inhibit its activity and reduce apoptosis.[9][10][11][12][13][14][15] | Active Caspase-3 enzyme | High | Direct quantification of apoptotic activity, highly sensitive, and widely used in drug discovery and cell biology.[9][11] | Specific to Caspase-3 and other caspases with similar substrate specificity. |
Supporting Experimental Data
The following table summarizes representative quantitative data from studies utilizing these assays to validate the activity of thiolated proteins.
| Protein | Assay | Treatment | Measured Activity | Reference |
| PTP1B | PTP1B Activity Assay | Polysulfide (induces persulfidation) | Significant decrease in PTP1B activity.[4] | [4] |
| PTP1B | PTP1B Activity Assay | H2O2 + HCO3- (induces oxidation) | Complete inactivation of PTP1B.[4] | [4] |
| Caspase-3 | Caspase-3 Activity Assay | Doxorubicin (induces apoptosis) | Increased Caspase-3 activity. | [9] |
| Caspase-3 | Caspase-3 Activity Assay | Doxorubicin + NaHS (H2S donor) | Inhibition of Doxorubicin-induced Caspase-3 activity. | [9] |
| Caspase-3 | Caspase-3 Activity Assay | Doxorubicin + NaHS + DTT (reducing agent) | Reversal of H2S-mediated inhibition of Caspase-3 activity.[9] | [9] |
| Global Proteome | Dimedone-Based Tag-Switch | Endogenous levels in HeLa cells | Detection of basal protein persulfidation. | [2] |
Experimental Workflows and Signaling Pathways
To illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of the Dimedone-Based Tag-Switch Assay for selective labeling of persulfidated proteins.
References
- 1. Detection of protein persulfidation in plants by the dimedone switch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SELECTIVE PERSULFIDE DETECTION REVEALS EVOLUTIONARILY CONSERVED ANTI-AGING EFFECTS OF S-SULFHYDRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative Differences in Protection of PTP1B Activity by the Reductive Trx1 or TRP14 Enzyme Systems upon Oxidative Challenges with Polysulfides or H2O2 Together with Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous Hydrogen Sulfide Persulfidates Caspase-3 at Cysteine 163 to Inhibit Doxorubicin-Induced Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. biogot.com [biogot.com]
- 12. mpbio.com [mpbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
